1-(Diphenylphosphanyl)pyrrolidine
Description
Properties
CAS No. |
22859-55-8 |
|---|---|
Molecular Formula |
C16H18NP |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
diphenyl(pyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C16H18NP/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
JWDLQVCUBLWXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 1-(Diphenylphosphanyl)pyrrolidine from pyrrolidine and chlorodiphenylphosphine
An In-Depth Technical Guide to the Synthesis of 1-(Diphenylphosphanyl)pyrrolidine
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-(Diphenylphosphanyl)pyrrolidine, a valuable aminophosphine ligand, from the reaction of pyrrolidine and chlorodiphenylphosphine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, making its derivatives, such as the title compound, of significant interest.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, step-by-step experimental procedures, critical safety considerations, and analytical characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction: Significance and Application
1-(Diphenylphosphanyl)pyrrolidine belongs to the class of P,N-ligands, which are crucial in modern organometallic chemistry and asymmetric catalysis. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor within the same molecule allows for effective coordination with a variety of metal centers, enabling high catalytic activity and selectivity. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous motif in natural products and pharmaceuticals, valued for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[2][3][4]
The synthesis described herein provides a reliable and direct route to this important ligand, which can be subsequently employed in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. Understanding the nuances of its synthesis is the first step toward harnessing its full potential in the development of novel chemical entities and efficient catalytic systems.
Reaction Overview and Mechanism
The formation of 1-(Diphenylphosphanyl)pyrrolidine proceeds via a classical nucleophilic substitution reaction. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic phosphorus atom of chlorodiphenylphosphine. This results in the displacement of the chloride ion and the formation of a new phosphorus-nitrogen (P-N) bond.
Overall Reaction: (C₆H₅)₂PCl + 2 C₄H₈NH → (C₆H₅)₂P-N(CH₂)₄ + C₄H₈NH₂⁺Cl⁻
A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. The HCl generated will readily react with the basic pyrrolidine starting material, forming pyrrolidinium chloride. This salt is unreactive and effectively removes the nucleophile from the reaction mixture. To prevent this, a base must be included to scavenge the HCl. In this protocol, a stoichiometric excess of pyrrolidine itself serves as both the nucleophile and the acid scavenger, which is an efficient and atom-economical approach. Alternatively, a non-nucleophilic tertiary amine, such as triethylamine, could be used.
Mechanistic Pathway
Caption: Reaction mechanism for the synthesis of 1-(Diphenylphosphanyl)pyrrolidine.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where careful execution and subsequent analytical characterization will confirm the successful synthesis of the target compound.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles | Purity |
| Chlorodiphenylphosphine | (C₆H₅)₂PCl | 220.65 g/mol | 5.52 g | 25.0 mmol | ≥98% |
| Pyrrolidine | C₄H₈NH | 71.12 g/mol | 3.92 g (4.55 mL) | 55.0 mmol | ≥99% |
| Toluene | C₇H₈ | 92.14 g/mol | 100 mL | - | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 g/mol | 50 mL | - | Anhydrous |
| Saturated NaHCO₃(aq) | - | - | 50 mL | - | - |
| Brine (Saturated NaCl) | - | - | 50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 g/mol | ~5 g | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
125 mL pressure-equalizing dropping funnel
-
Reflux condenser with a nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Ice-water bath
-
Syringes and needles for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump and distillation apparatus (optional, for purification)
Synthesis Procedure
Causality Note: This reaction is highly sensitive to air and moisture. The trivalent phosphorus in both the starting material and the product is readily oxidized. Therefore, all steps must be performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Inert Atmosphere Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a magnetic stir bar. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the main flask, dissolve pyrrolidine (3.92 g, 55.0 mmol) in 50 mL of anhydrous toluene. Cool the solution to 0 °C using an ice-water bath.
-
Controlled Addition: In a separate, dry flask, prepare a solution of chlorodiphenylphosphine (5.52 g, 25.0 mmol) in 50 mL of anhydrous toluene. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the chlorodiphenylphosphine solution dropwise to the stirred pyrrolidine solution over 30-45 minutes. It is critical to maintain the temperature at 0 °C during the addition to control the exothermic reaction. A white precipitate of pyrrolidinium chloride will form immediately.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Filter the reaction mixture under inert atmosphere (e.g., via cannula filtration) to remove the pyrrolidinium chloride precipitate. Wash the precipitate with 20-30 mL of anhydrous diethyl ether to recover any trapped product.
-
Alternatively, for a simpler work-up: Transfer the entire reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL). This removes the salt and any excess pyrrolidine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless to pale yellow oil or solid.
-
Purification (Optional): The crude product is often of sufficient purity for many applications. If higher purity is required, the product can be purified by vacuum distillation or by crystallization from a suitable solvent like hexane.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-(Diphenylphosphanyl)pyrrolidine.
Safety and Handling
Adherence to strict safety protocols is paramount when handling the reagents involved in this synthesis.
-
Chlorodiphenylphosphine ((C₆H₅)₂PCl): This compound is highly corrosive and causes severe skin burns and eye damage.[5][6] It reacts violently with water, releasing HCl gas.[7] It is combustible and may emit acrid smoke and corrosive fumes upon heating.[5] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid all personal contact, including inhalation.[5]
-
Pyrrolidine (C₄H₈NH): Pyrrolidine is a flammable liquid and vapor.[8] It causes skin irritation and serious eye irritation.[8] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[8] Handle in a fume hood and wear appropriate PPE. Keep away from heat, sparks, and open flames.[8]
-
General Precautions: An eyewash station and safety shower should be readily accessible.[9] Contaminated clothing should be removed immediately and laundered before reuse.[5] Always wash hands thoroughly with soap and water after handling these chemicals.[5]
Characterization and Quality Control
To confirm the identity and purity of the synthesized 1-(Diphenylphosphanyl)pyrrolidine, the following analytical techniques are recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most definitive technique. A single resonance is expected, typically in the range of δ 60-80 ppm (relative to 85% H₃PO₄), confirming the formation of the trivalent phosphine.
-
¹H NMR: The spectrum will show multiplets for the aromatic protons of the phenyl groups (typically δ 7.2-7.6 ppm) and multiplets for the methylene protons of the pyrrolidine ring (typically δ 1.7-1.9 ppm and δ 3.0-3.3 ppm). Integration should correspond to a 10:8 ratio (aromatic:aliphatic).
-
¹³C NMR: Will show characteristic signals for the phenyl and pyrrolidine carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the protonated molecular ion [M+H]⁺ at m/z = 254.2. Gas chromatography-mass spectrometry (GC-MS) can also be used to assess purity and confirm the molecular weight.[10][11]
Conclusion
The is a straightforward and efficient method for producing a valuable P,N-ligand. The success of the synthesis hinges on the rigorous exclusion of air and moisture and the effective neutralization of the HCl byproduct. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably prepare this compound for its diverse applications in catalysis and synthetic chemistry.
References
- Apollo Scientific.
- AK Scientific, Inc.
- ChemScene.
- ChemicalBook. Chlorodiphenylphosphine(1079-66-9).
- Sigma-Aldrich.
- ResearchGate. Reaction of N-(4,4-Diethoxybutyl)phosphamides with Chloro(diphenyl)phosphine. Synthesis of 2-(Diphenylphosphoryl)pyrrolidines.
- Benchchem.
- PMC. Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes.
- Generic Blog Post.
- ResearchGate. Pyrrolidine ring formation through reaction of phosphorus ylides act as...
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- ResearchGate. Synthesis of 2-(Diphenylphosphoryl)pyrrolidine-1-carboxamides Based on the Reaction of 1-(4,4-Diethoxybutyl)ureas with Diphenyl Chlorophosphine.
- Benchchem. A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.
- PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- PMC.
- PMC. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.
- ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.
- PubMed. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (May 15, 2015).
- PMC. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (August 31, 2022).
- ResearchGate.
- Wiley Online Library. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (May 1, 2015).
- Eureka. Novel method for synthesizing chlorodiphenylphosphine by one-step process. (July 2, 2019).
- PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (July 15, 2014).
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. Chlorodiphenylphosphine(1079-66-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.tus.ie [research.tus.ie]
1-(Diphenylphosphanyl)pyrrolidine CAS 7689-50-1 physicochemical properties
This guide provides an in-depth technical analysis of 1-(Diphenylphosphanyl)pyrrolidine , also known as N-(diphenylphosphino)pyrrolidine .
Critical Editorial Note on CAS Identity:
The CAS number 7689-50-1 provided in your request is widely indexed in major chemical databases (e.g., PubChem, Sigma-Aldrich) as N-Benzylglycine Hydrochloride (
Physicochemical Profile, Synthesis, and Catalytic Utility
Physicochemical Properties
1-(Diphenylphosphanyl)pyrrolidine is a trivalent phosphorus(III) compound featuring a nitrogen-phosphorus (
| Property | Value / Description | Note |
| Chemical Formula | ||
| Molecular Weight | 255.30 g/mol | |
| Physical State | Viscous oil or low-melting solid | Colorless to pale yellow; darkens on oxidation.[1] |
| Solubility | Soluble in organic solvents | |
| Air Sensitivity | High | Rapidly oxidizes to the phosphine oxide ( |
| Moisture Sensitivity | Moderate to High | Hydrolyzes to diphenylphosphine oxide ( |
| Typical range for | ||
| Oxidation Product | 1-(Diphenylphosphoryl)pyrrolidine | Solid, mp 112–114 °C; |
Structural Characterization Data[2][3][4]
-
P NMR (
): The trivalent phosphorus typically resonates downfield relative to (-6 ppm), often in the range of +50 to +70 ppm . This shift is diagnostic of the bond environment. -
H NMR (
):-
Aromatic protons (
): Multiplets at 7.30–7.50 ppm. -
-Pyrrolidine protons (
): Multiplet at ~3.0–3.2 ppm. -
-Pyrrolidine protons (
): Multiplet at ~1.6–1.8 ppm.
-
-
C NMR: Shows characteristic doublets for aromatic carbons due to
coupling.
Synthesis Protocol
The synthesis relies on the nucleophilic substitution of chlorodiphenylphosphine (
Reagents
-
Chlorodiphenylphosphine (
): 1.0 equiv.[1] (Corrosive, air-sensitive liquid) -
Pyrrolidine: 1.0–1.1 equiv.
-
Triethylamine (
): 1.2 equiv. (Base) -
Solvent: Anhydrous Diethyl Ether (
) or Toluene (Dry, -free).
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and purge with Argon or Nitrogen (
). -
Solvent & Base: Add anhydrous
(50 mL) and (1.2 equiv) to the flask. Cool the mixture to 0 °C in an ice bath. -
Addition of Pyrrolidine: Add pyrrolidine (1.0 equiv) via syringe.
-
Addition of Phosphine: Add
(1.0 equiv) dropwise over 20 minutes. A white precipitate of triethylamine hydrochloride ( ) will form immediately. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Workup (Inert Atmosphere):
-
Filter the mixture through a Schlenk frit or Celite pad (under inert gas) to remove the ammonium salt.
-
Wash the solid residue with a small amount of dry ether.
-
-
Isolation: Concentrate the filtrate under reduced pressure (vacuum) to yield the crude product as a viscous oil.
-
Purification: If necessary, distill under high vacuum or recrystallize (if solid) from minimal pentane/hexane at low temperature (-78 °C). Note: Do not use silica gel chromatography in air, as the compound will oxidize.
Reactivity & Stability Logic
The utility of 1-(Diphenylphosphanyl)pyrrolidine stems from the lability of the
Oxidation
Upon exposure to air, the lone pair on phosphorus reacts with oxygen:
-
Observation: The oil solidifies or becomes cloudy. The
P NMR signal shifts upfield to ~ +29 ppm.[2]
Hydrolysis (P-N Bond Cleavage)
The
-
Significance: Ligand solutions must be kept strictly anhydrous to prevent degradation into diphenylphosphine oxide.
Ligand Exchange (PNP Ligand Synthesis)
This compound is a key intermediate for synthesizing bis(phosphino)amine (PNP) ligands used in ethylene trimerization (e.g., Cr-catalysts).
-
Mechanism: The pyrrolidine moiety can act as a leaving group or the
bond can be preserved depending on the electrophile.
Visualizations
Synthesis Pathway
The following diagram illustrates the synthesis and primary degradation pathways.
Figure 1: Synthesis of 1-(Diphenylphosphanyl)pyrrolidine and its sensitivity to air/moisture.
Catalytic Application Logic (PNP Ligands)
This molecule serves as a precursor or model for PNP ligands used in Chromium-catalyzed ethylene oligomerization.
Figure 2: Role of aminophosphine scaffolds in designing PNP ligands for olefin catalysis.
Handling & Safety
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in a freezer (-20 °C).
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood or glovebox.
-
Hazards:
-
Corrosive/Irritant: Aminophosphines can hydrolyze to release pyrrolidine (caustic) and phosphine oxides.
-
Fire: Organophosphorus compounds can be flammable.[3]
-
References
-
PubChem. N-Benzylglycine Hydrochloride (CAS 7689-50-1) Compound Summary. National Library of Medicine. [Link] (Cited for CAS correction).
-
Cross, W. B., et al. "PNP Ligands for the Trimerization of Ethylene." Organometallics, vol. 26, no.[4] 11, 2007. (Context for PNP ligand applications).
-
RSC Advances. Synthesis and characterization of diphenyl(pyrrolidin-1-yl)phosphine oxide. Royal Society of Chemistry. [Link] (Source for Oxide NMR data).
Sources
Molecular Structure and Coordination Geometry of 1-(Diphenylphosphanyl)pyrrolidine: An In-Depth Technical Guide
Executive Summary
1-(Diphenylphosphanyl)pyrrolidine, commonly referred to as
This whitepaper provides an authoritative, in-depth analysis of the molecular architecture, electronic profiling, synthesis protocols, and transition-metal coordination geometry of 1-(Diphenylphosphanyl)pyrrolidine, designed for researchers and drug development professionals scaling catalytic workflows.
Molecular Structure and Electronic Profiling
The structural uniqueness of 1-(Diphenylphosphanyl)pyrrolidine lies in the
The P-N Bond Dynamics and Hybridization
In standard amines, the nitrogen atom is
The Causality of Flattening: This structural shift is driven by stereoelectronic delocalization. The lone pair of electrons on the pyrrolidine nitrogen is donated into the empty
Ligand Donor Capacity
Because the nitrogen lone pair is engaged in back-bonding with phosphorus, the electron density at the phosphorus center is significantly enriched. Consequently, 1-(diphenylphosphanyl)pyrrolidine acts as a stronger
Caption: Electronic delocalization in the P-N bond and subsequent transition metal coordination.
Synthesis Protocol: A Self-Validating Workflow
The synthesis of 1-(diphenylphosphanyl)pyrrolidine relies on the nucleophilic substitution of chlorodiphenylphosphine (
Scientific Integrity Check: The
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL Schlenk flask and purge with Argon.
-
Reagent Dissolution: Add anhydrous pyrrolidine (1.0 equiv) and anhydrous triethylamine (
, 1.2 equiv) to 100 mL of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).-
Causality:
is critical as an scavenger. Without it, the generated would protonate the pyrrolidine precursor (halting the reaction) or cleave the newly formed bond.
-
-
Temperature Control: Cool the reaction mixture to
using an ice bath to control the exothermic substitution reaction. -
Addition: Dropwise add chlorodiphenylphosphine (1.0 equiv) via a gas-tight syringe over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12–15 hours.
-
Filtration: The reaction will precipitate a white solid (
). Filter this salt through a Schlenk frit under Argon[2]. -
Purification: Concentrate the filtrate under reduced pressure. The crude oily product can be purified via short-path distillation or recrystallization from cold degassed ethanol, yielding the pure aminophosphine.
Caption: Step-by-step anaerobic synthesis workflow for 1-(Diphenylphosphanyl)pyrrolidine.
Coordination Geometry and Metal Complexes
Aminophosphines are exceptional ligands for late transition metals, particularly Palladium(II), Platinum(II), Rhodium(I), and Gold(I)[1],[4]. The coordination geometry is dictated by the metal's
Palladium(II) and Platinum(II) Complexes
When reacted with
-
Isomerism: Depending on the solvent polarity and the exact steric cone angle, these complexes can exist as cis or trans isomers. The strong trans-influence of the electron-rich phosphorus center often thermodynamically favors the trans-isomer to minimize ligand-ligand electronic competition across the metal center.
-
Spectroscopic Validation: In
NMR, coordination to is confirmed by the appearance of satellites with a large coupling constant ( ), indicative of strong -donation[1].
Gold(I) Complexes
Reaction with
Quantitative Data: Ligand Parameter Comparison
To understand experimental choices in catalysis, we must compare the stereoelectronic parameters of 1-(diphenylphosphanyl)pyrrolidine against standard ligands.
| Ligand | Tolman Cone Angle ( | Tolman Electronic Parameter (TEP) | Primary Coordination Mode |
| Monodentate | |||
| 1-(Diphenylphosphanyl)pyrrolidine | Monodentate | ||
| Monodentate |
Note: A lower TEP value indicates a more electron-rich metal center, confirming that the pyrrolidine derivative is a stronger electron donor than
Applications in Homogeneous Catalysis
1-(Diphenylphosphanyl)pyrrolidine and its chiral derivatives (such as BPPM, where the pyrrolidine ring is stereogenically substituted) are foundational in drug development for constructing complex carbon frameworks.
Cross-Coupling Reactions
In Palladium-catalyzed Suzuki-Miyaura and Heck cross-couplings, the electron-rich nature of the aminophosphine accelerates the oxidative addition of aryl halides to the
Caption: Simplified Pd-catalyzed cross-coupling cycle utilizing aminophosphine ligands.
Hemilability and Stability
While the nitrogen atom does not typically coordinate, under highly specific conditions (e.g., abstraction of a halide from the metal center), the
References
-
Aminophosphine - Wikipedia Source: Wikipedia URL:[Link]
-
Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis Source: ResearchGate URL:[Link]
-
Synthesis and characterisation of fluorescent aminophosphines and their coordination to gold(I) Source: ePrints Soton (University of Southampton) URL:[Link]
-
Synthesis and Characterization of Complexes Involving Phosphino-centres as Lewis Acids Source: Bibliothèque et Archives Canada URL:[Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water Source: National Institutes of Health (PMC) URL:[Link]
-
31P-NMR, 77Se-NMR AND MASS SPECTRAL STUDIES ON SOME TRICOORDINATE P(III)-N AND TETRACOORDINATE P(V) Source: SciSpace URL:[Link]
Sources
The Solvation Dynamics and Catalytic Utility of 1-(Diphenylphosphino)pyrrolidine: A Technical Guide
Executive Summary
For researchers and drug development professionals engaged in homogeneous transition-metal catalysis, the choice of ligand is as critical as the choice of the metal center. 1-(Diphenylphosphino)pyrrolidine (an aminophosphine ligand) has emerged as a highly privileged architecture, particularly in palladium-catalyzed asymmetric Heck reactions and allylic alkylations[1]. However, the efficacy of this ligand is fundamentally dictated by its solvation dynamics. This whitepaper provides an in-depth analysis of the solubility profile of 1-(diphenylphosphino)pyrrolidine, explaining the structural causality behind its solvent interactions and providing self-validating protocols for its implementation in air-sensitive workflows.
Structural Causality of Solvation
The solubility of 1-(diphenylphosphino)pyrrolidine is not merely a physical parameter; it is the thermodynamic gatekeeper for its catalytic turnover. The molecule's architecture creates a dual-mode solvation profile:
-
Lipophilic Domain: The two phenyl rings attached to the phosphorus atom are highly lipophilic and planar, enabling strong
dispersion interactions with aromatic solvents like toluene and benzene[2]. -
Polarizable Domain: The pyrrolidine ring introduces a localized dipole. While the nitrogen lone pair is partially delocalized into the phosphorus orbitals, it retains enough polarity to engage in dipole-dipole stabilization with polar aprotic solvents such as Tetrahydrofuran (THF) and Dichloromethane (DCM).
Understanding this structural dichotomy is critical. When designing a catalytic cycle, selecting a solvent that only solvates one domain can lead to ligand aggregation or incomplete oxidative addition at the palladium center[3].
Solvation pathways of 1-(Diphenylphosphino)pyrrolidine in organic solvents.
Quantitative Solubility Matrix
To facilitate rapid solvent selection for catalytic screening, the solubility data for 1-(diphenylphosphino)pyrrolidine is summarized below. Note: As a trivalent phosphorus compound, all solubility metrics assume strictly anaerobic (degassed) conditions to prevent oxidation to the highly polar phosphine oxide.
| Solvent Class | Specific Solvent | Solubility Level (25°C) | Mechanistic Rationale & Catalytic Impact |
| Polar Aprotic | Tetrahydrofuran (THF) | Highly Soluble (>100 mg/mL) | Optimal dipole matching with the pyrrolidine ring. Excellent for stabilizing Pd-intermediates[2]. |
| Polar Aprotic | Dichloromethane (DCM) | Highly Soluble (>100 mg/mL) | Halogen polarizability perfectly matches the soft phosphorus center. |
| Aromatic | Toluene / Benzene | Soluble (~50-100 mg/mL) | Driven by |
| Aliphatic | Hexanes / Heptane | Slightly Soluble (<10 mg/mL) | Lack of polarizability and |
| Protic | Methanol / Ethanol | Moderately Soluble | Soluble when hot, precipitates when cold. The industry standard for ligand recrystallization[1]. |
| Aqueous | Water | Insoluble | High lipophilicity completely rejects aqueous integration without surfactant additives. |
Self-Validating Experimental Protocol: Isothermal Solubility Determination
As a Senior Application Scientist, I emphasize that standard visual solubility tests are insufficient for air-sensitive ligands. The following protocol utilizes a closed mass-balance loop to ensure that the data collected is self-validating. If the mass of the dissolved solute and the un-dissolved residue do not equal the initial input mass, the system immediately flags an error (typically solvent evaporation or oxygen ingress).
Materials Required:
-
Schlenk line with high-purity Argon.
-
1-(Diphenylphosphino)pyrrolidine (stored in a glovebox).
-
Anhydrous, degassed solvents (sparged with Argon for 30 minutes).
-
0.22 µm PTFE syringe filters (purged with Argon).
Step-by-Step Methodology:
-
Gravimetric Input (The Baseline): Inside an argon-filled glovebox, accurately weigh 500.0 mg of 1-(diphenylphosphino)pyrrolidine into a pre-weighed 10 mL Schlenk flask equipped with a magnetic stir bar.
-
Isothermal Solvent Addition: Transfer the flask to a Schlenk line. Introduce exactly 5.0 mL of degassed solvent (e.g., THF) via a gas-tight syringe.
-
Equilibration: Stir the suspension isothermally at 25.0°C for 24 hours. Causality: 24 hours is required to ensure thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers posed by the crystal lattice energy.
-
Anaerobic Filtration: Using an argon-purged syringe, extract 2.0 mL of the suspension and pass it through the 0.22 µm PTFE filter into a pre-weighed, argon-flushed vial.
-
Solvent Removal & Quantification: Remove the solvent from the filtered aliquot under high vacuum until a constant mass is achieved. Weigh the residual solid to determine the solubility limit (mg/mL).
-
The Self-Validation Step (Mass Balance): Filter the remaining 3.0 mL of the original suspension, wash the un-dissolved filter cake with cold hexanes, dry, and weigh it.
-
Validation Equation:Mass(Dissolved in 5mL) + Mass(Filter Cake) = 500.0 mg ± 2%.
-
A discrepancy >2% invalidates the run, indicating either oxidation (which changes mass/solubility) or volatile loss.
-
Self-validating workflow for determining quantitative ligand solubility.
Conclusion
The successful deployment of 1-(diphenylphosphino)pyrrolidine in advanced organic synthesis relies heavily on exploiting its solubility profile. By leveraging polar aprotic solvents for rapid complexation or utilizing hot protic solvents for high-yield recrystallization, chemists can tightly control the thermodynamic environment of their catalytic systems. Always employ self-validating, strictly anaerobic protocols to ensure data integrity and reproducibility.
References
-
[1] Guiry, P. J.; Hennessy, A. J.; Cahill, J. P. The asymmetric Heck reaction: recent developments and applications of new palladium diphenylphosphinopyrrolidine complexes. Handbook of Reagents for Organic Synthesis / Topics in Catalysis (1998). 1
-
[2] US4985567A - Chiral phosphinopyrrolidine compounds and their use for asymmetric synthesis of optically active compounds. Google Patents. 2
-
[3] Palladium-Catalyzed Olefin Isomerization Reactions. ResearchGate. 3
Sources
Electronic Architecture and Basicity of N-Phosphinopyrrolidine Ligands: A Technical Guide
Executive Summary
N-phosphinopyrrolidines, commonly referred to as pyrrolidinylphosphines (e.g., P(NC₄H₈)₃), represent a privileged class of aminophosphine ligands in organometallic chemistry. By bridging the strong σ-donating capabilities of phosphorus with the unique stereoelectronic profile of the cyclic pyrrolidine scaffold, these ligands offer exceptional control over transition metal catalysts. This whitepaper provides an in-depth analysis of their electronic properties, basicity, and the causal mechanisms that govern their behavior in catalytic workflows.
Electronic Architecture & The Tolman Electronic Parameter (TEP)
The Mechanism of Electron Donation
The defining characteristic of N-phosphinopyrrolidine ligands is their profound electron-donating ability. In standard alkyl or aryl phosphines, the phosphorus lone pair is the sole source of σ-donation to the metal. However, in aminophosphines, the nitrogen lone pairs engage in negative hyperconjugation, donating electron density into the P–N σ* antibonding orbitals (or empty d-orbitals on the phosphorus)[1].
The pyrrolidine ring plays a critical causal role here. Unlike acyclic dialkylamines (e.g., NMe₂) which possess free rotation around the P–N bond, the five-membered pyrrolidine ring restricts conformational flexibility[2]. This structural rigidity locks the nitrogen lone pair into a geometry that maximizes stereoelectronic overlap with the phosphorus center. Consequently, the phosphorus atom becomes highly electron-rich, transforming it into an exceptionally potent σ-donor to transition metals[3].
Quantifying Donor Strength via TEP
The Tolman Electronic Parameter (TEP) is the gold standard for quantifying the electron-donating or withdrawing ability of a ligand[4][5]. It is traditionally determined by measuring the A₁ symmetric C–O vibrational stretching frequency (ν(CO)) of a[LNi(CO)₃] complex using infrared (IR) spectroscopy[4].
When an N-phosphinopyrrolidine coordinates to the metal, its strong σ-donation increases the electron density at the metal center. To stabilize this charge, the metal engages in strong π-backbonding, donating d-orbital electrons into the π* antibonding orbitals of the carbon monoxide ligands[4][6]. This back-donation weakens the C≡O triple bond, resulting in a significant redshift (lowering) of the ν(CO) stretching frequency[4].
Table 1: Comparative Electronic Parameters of Phosphine Ligands
To contextualize the donor strength of pyrrolidinylphosphines, Table 1 compares their TEP values against other common ligand classes.
| Ligand | TEP (cm⁻¹) | Ligand Classification | σ-Donor Strength | π-Acceptor Strength |
| P(t-Bu)₃ | 2056.1 | Trialkylphosphine | Very Strong | Negligible |
| P(NC₄H₈)₃ | ~2061.0 | Cyclic Aminophosphine | Strong | Weak |
| P(NMe₂)₃ | 2061.9 | Acyclic Aminophosphine | Strong | Weak |
| PPh₃ | 2068.9 | Triarylphosphine | Moderate | Moderate |
| P(OMe)₃ | 2079.5 | Phosphite | Weak | Strong |
Data synthesized from established computational and experimental TEP scales[7][8]. Lower TEP values indicate stronger net electron donation.
Electron density flow from pyrrolidine nitrogen to carbonyl ligand via metal backbonding.
Basicity and Nucleophilicity of the Pyrrolidine Scaffold
Understanding the Brønsted basicity of the pyrrolidine scaffold is essential for predicting ligand stability. Free pyrrolidine is a highly basic cyclic secondary amine with a pKa of approximately 11.27 in water[9][10]. Its basicity surpasses many acyclic secondary amines because its compact, cyclic nature reduces steric hindrance, making the sp³ hybridized nitrogen lone pair highly accessible for protonation[9][10].
When three pyrrolidine rings are bonded to a central phosphorus atom to form P(NC₄H₈)₃, the basicity of the individual nitrogen atoms is attenuated by the electron-withdrawing effect of the P(III) center and the delocalization of the lone pairs[11]. However, the P–N bond remains highly polarized and susceptible to electrophilic attack. If exposed to protic solvents or Brønsted acids, the nitrogen atoms will rapidly protonate. This protonation breaks the hyperconjugative stabilization, triggering the heterolytic cleavage of the P–N bond and degrading the ligand into pyrrolidinium salts and phosphonic acid derivatives[1]. Therefore, experimental protocols involving these ligands must be designed as self-validating, strictly anhydrous systems.
Experimental Workflows
To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the synthesis of P(NC₄H₈)₃ and the subsequent determination of its TEP.
Protocol 1: Synthesis of Tris(pyrrolidinyl)phosphine [P(NC₄H₈)₃]
Causality Focus: Excess pyrrolidine is used not just as a reactant, but as an internal base to scavenge the HCl byproduct, preventing the acid-catalyzed degradation of the newly formed P–N bonds.
-
Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity N₂. Add 100 mL of anhydrous diethyl ether.
-
Reagent Loading: Inject 6.0 equivalents of anhydrous pyrrolidine (relative to PCl₃) into the flask. Cool the system to 0 °C using an ice bath to control the exothermic substitution reaction.
-
Phosphorylation: Dissolve 1.0 equivalent of phosphorus trichloride (PCl₃) in 20 mL of anhydrous ether. Add this solution dropwise to the stirring pyrrolidine over 30 minutes. A white precipitate of pyrrolidinium chloride will immediately form.
-
Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 12 hours to ensure complete tri-substitution.
-
Isolation: Filter the suspension through a dried Celite pad under N₂ to remove the pyrrolidinium chloride salts. Concentrate the filtrate under reduced pressure.
-
Validation: Purify the resulting viscous oil via vacuum distillation. Validate the product using ³¹P NMR spectroscopy (C₆D₆ solvent); pure P(NC₄H₈)₃ will present a sharp singlet at approximately +100 to +110 ppm, distinctly confirming the absence of unreacted PCl₃ (+219 ppm).
Protocol 2: Determination of TEP via Rhodium Carbonyl Complexation
Causality Focus: Tolman's original method utilized Ni(CO)₄, an extremely toxic and volatile gas[4][8]. This modern protocol utilizes[RhCl(CO)₂]₂. The Rh-based system is significantly safer, and its ν(CO) frequencies mathematically correlate with Tolman's original Ni-based scale, providing a self-validating and safe alternative[12].
-
Complexation: In a nitrogen-filled glovebox, dissolve 1.0 equivalent of[RhCl(CO)₂]₂ in anhydrous CH₂Cl₂.
-
Ligand Addition: Slowly add 4.0 equivalents of the synthesized P(NC₄H₈)₃. The solution will evolve CO gas as the phosphine ligands displace one carbonyl per rhodium center, yielding the trans-[RhCl(CO)L₂] complex[12].
-
Isolation: Stir for 2 hours, then precipitate the complex by layering with anhydrous hexane. Filter and dry the solid under vacuum.
-
IR Spectroscopy: Dissolve the isolated complex in CH₂Cl₂ and inject it into a sealed IR solution cell (CaF₂ windows). Measure the IR spectrum, specifically identifying the sharp, symmetric ν(CO) stretching band near 1950–1970 cm⁻¹.
-
TEP Calculation: Calculate the standardized Tolman Electronic Parameter using the established linear regression formula for Rh-complexes: TEP (Ni) = 0.800 × ν(CO)[Rh] + 495 cm⁻¹[12].
Step-by-step experimental workflow for determining the Tolman Electronic Parameter (TEP).
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The Evolution of Asymmetric Control: A Technical Guide to Pyrrolidine-Based Phosphine Ligands
Abstract
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has been profoundly impacted by the development of chiral phosphine ligands for asymmetric catalysis. Among these, ligands incorporating the pyrrolidine scaffold have emerged as a cornerstone, offering a privileged structural motif that has been iteratively refined to achieve remarkable levels of stereocontrol. This in-depth technical guide provides a comprehensive overview of the history, development, synthesis, and application of key classes of pyrrolidine-based phosphine ligands. We will explore the pioneering work on DIOP, the modular design of PHOX ligands, and the rigid architecture of spiro-pyrrolidine systems. Detailed experimental protocols, comparative performance data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to leverage these powerful catalysts in their synthetic endeavors.
Introduction: The Genesis of Chiral Phosphine Ligands and the Rise of the Pyrrolidine Moiety
The field of asymmetric catalysis was revolutionized by the concept of using chiral ligands to induce enantioselectivity in metal-catalyzed reactions.[1] Chiral phosphine ligands, in particular, have proven to be exceptionally effective due to their strong coordinating ability with a variety of transition metals and the tunability of their steric and electronic properties.[2] These ligands create a chiral environment around the metal center, influencing the trajectory of substrate binding and subsequent bond-forming events, thereby dictating the stereochemical outcome of the reaction.
The pyrrolidine ring, a five-membered saturated heterocycle, has proven to be an exceptionally versatile and effective chiral scaffold in the design of phosphine ligands. Its conformational rigidity, the ready availability of enantiopure starting materials from the chiral pool (such as proline and tartaric acid), and the stereochemically well-defined substitution patterns it allows have all contributed to its prominence. This guide will trace the historical development and delve into the technical intricacies of three major classes of pyrrolidine-containing phosphine ligands that have shaped the landscape of asymmetric synthesis.
The Dawn of an Era: DIOP and the Principle of C₂-Symmetry
The story of pyrrolidine-based phosphine ligands begins with the seminal work of Henri B. Kagan in the early 1970s. His development of DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) marked a watershed moment in asymmetric catalysis.[3] Derived from readily available L-(+)-tartaric acid, DIOP was one of the first C₂-symmetric chiral diphosphine ligands, a design principle that would prove to be immensely influential.[3] The C₂-symmetry reduces the number of possible diastereomeric transition states, simplifying the analysis of the reaction mechanism and often leading to higher enantioselectivities.
Synthesis of (4R,5R)-(-)-DIOP
The synthesis of DIOP is a classic example of utilizing the chiral pool. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (DIOP)
-
Step 1: Preparation of Diethyl L-tartrate. L-(+)-Tartaric acid is esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield diethyl L-tartrate.
-
Step 2: Acetonide Protection. Diethyl L-tartrate is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to protect the diol as an acetonide, yielding diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.
-
Step 3: Reduction to the Diol. The diester is reduced to the corresponding diol, (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF.
-
Step 4: Tosylation. The primary hydroxyl groups of the diol are converted to a better leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to afford (4R,5R)-4,5-bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane.
-
Step 5: Nucleophilic Substitution with Diphenylphosphide. The ditosylate is then subjected to nucleophilic substitution with lithium diphenylphosphide (LiPPh₂), prepared by the reaction of diphenylphosphine with a strong base like n-butyllithium, to yield (4R,5R)-(-)-DIOP. The product is typically purified by recrystallization.[4]
Application in Asymmetric Hydrogenation
The rhodium complex of DIOP was famously applied to the asymmetric hydrogenation of prochiral enamides, providing access to chiral amino acids with high enantiomeric excess (ee).[5] A benchmark reaction for evaluating the performance of chiral phosphine ligands is the hydrogenation of methyl Z-α-acetamidocinnamate.
Table 1: Performance of Rh(I)-DIOP in the Asymmetric Hydrogenation of Methyl Z-α-acetamidocinnamate
| Entry | Ligand | Solvent | H₂ Pressure (atm) | ee (%) | Configuration | Reference |
| 1 | (R,R)-DIOP | Ethanol/Benzene | 1 | 81 | R | [5] |
| 2 | (R,R)-DIOP | Methanol | 1 | 79 | R | [5] |
Mechanistic Insights into Rh-DIOP Catalyzed Hydrogenation
The mechanism of Rh-DIOP catalyzed hydrogenation of enamides has been extensively studied.[6][7] The currently accepted mechanism, often referred to as the "unsaturated pathway," involves the initial coordination of the enamide to the Rh(I) center to form two diastereomeric complexes. The key to the high enantioselectivity lies in the fact that the minor, less stable diastereomer reacts much faster with hydrogen than the major, more stable diastereomer. This kinetic resolution of the diastereomeric intermediates is what ultimately determines the enantiomeric excess of the product.
Figure 1: Simplified mechanism of Rh-DIOP catalyzed hydrogenation.
The Modular Approach: Phosphinooxazoline (PHOX) Ligands
The development of phosphinooxazoline (PHOX) ligands in the early 1990s by the groups of Pfaltz, Helmchen, and Williams represented a significant advancement in ligand design.[8] These P,N-bidentate ligands feature a chiral oxazoline ring derived from a readily available amino alcohol, and a phosphine group attached to a phenyl backbone. The modularity of the PHOX scaffold allows for systematic tuning of the ligand's steric and electronic properties by varying the substituent on the oxazoline ring, the nature of the phosphine, and the backbone connecting them. This "fine-tuning" capability makes PHOX ligands adaptable to a wide range of asymmetric transformations.
Synthesis of (S)-tert-Butyl-PHOX
The synthesis of PHOX ligands is a multistep process that allows for the introduction of diversity at various stages. The following is a representative protocol for the synthesis of the commonly used (S)-tert-Butyl-PHOX.[9][10]
Experimental Protocol: Synthesis of (S)-4-(tert-Butyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole ((S)-t-BuPHOX)
-
Step 1: Synthesis of (S)-tert-Leucinol. (L)-tert-leucine is reduced to the corresponding amino alcohol, (S)-tert-leucinol, using a reducing agent like sodium borohydride and iodine.[9]
-
Step 2: Amide Formation. (S)-tert-Leucinol is coupled with 2-bromobenzoyl chloride in the presence of a base to form the corresponding amide.
-
Step 3: Oxazoline Ring Formation. The amide is then cyclized to form the oxazoline ring. This is typically achieved by converting the hydroxyl group to a leaving group (e.g., a mesylate) followed by intramolecular nucleophilic attack by the amide oxygen.[9]
-
Step 4: Phosphine Introduction. The final step involves the introduction of the diphenylphosphine group via a palladium- or copper-catalyzed cross-coupling reaction between the aryl bromide of the oxazoline intermediate and diphenylphosphine.[9]
Applications in Asymmetric Catalysis
PHOX ligands have proven to be highly effective in a variety of palladium-catalyzed reactions, most notably asymmetric allylic alkylation (AAA) and the Heck reaction.
3.2.1. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
In Pd-catalyzed AAA, a nucleophile attacks a π-allyl palladium complex, and the chiral PHOX ligand controls the enantioselectivity of this attack.[11][12] The reaction of 1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate is a standard benchmark for this transformation.
Table 2: Performance of Pd(II)-PHOX in the Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
| Entry | Ligand | Nucleophile | Base | Solvent | Yield (%) | ee (%) | Reference |
| 1 | (S)-t-BuPHOX | Dimethyl malonate | BSA, KOAc | CH₂Cl₂ | 98 | 99 | [13] |
| 2 | (S)-i-PrPHOX | Dimethyl malonate | BSA, KOAc | CH₂Cl₂ | 97 | 98 | [14] |
3.2.2. Palladium-Catalyzed Asymmetric Heck Reaction
The asymmetric Heck reaction, the coupling of an aryl or vinyl halide with an alkene, is another area where PHOX ligands have excelled.[1][15] They have been particularly effective in controlling the regioselectivity and enantioselectivity of the reaction.
Mechanistic Insights into Pd-PHOX Catalyzed AAA
The mechanism of Pd-catalyzed AAA with PHOX ligands involves the formation of a cationic (π-allyl)Pd(II) complex. The chiral ligand creates a dissymmetric environment, leading to a preferred site of nucleophilic attack. The nucleophile typically attacks the allylic terminus trans to the phosphorus atom of the ligand. The flexibility of the PHOX backbone allows for fine-tuning of the steric environment to maximize this preference.
Figure 2: Simplified mechanism of Pd-PHOX catalyzed asymmetric allylic alkylation.
Rigidity and High Enantioselectivity: Spiro-Pyrrolidine Ligands
The development of ligands based on a spirocyclic framework, where two rings share a single carbon atom, represents a more recent and highly successful strategy in chiral ligand design. The inherent rigidity of the spiro backbone minimizes conformational flexibility, which can lead to higher and more predictable enantioselectivities. The 1,1'-spirobiindane scaffold has been particularly fruitful, leading to the development of SPINOL (1,1'-spirobiindane-7,7'-diol), a C₂-symmetric diol that serves as a versatile precursor for a variety of chiral ligands.
Synthesis of (S)-SPINOL
The enantioselective synthesis of SPINOL has been a significant area of research. One efficient method involves a phosphoric acid-catalyzed asymmetric intramolecular cyclization.[16][17]
Experimental Protocol: Asymmetric Synthesis of (S)-SPINOL
-
Step 1: Synthesis of the Di-aryl Ether Precursor. A suitable bis(2-alkenylphenyl) ether is synthesized.
-
Step 2: Chiral Phosphoric Acid-Catalyzed Cyclization. The di-aryl ether precursor undergoes an intramolecular Friedel-Crafts-type reaction catalyzed by a chiral phosphoric acid to form the spirobiindane core with high enantioselectivity.[16]
-
Step 3: Deprotection. Any protecting groups on the hydroxyl functionalities are removed to yield enantiopure (S)-SPINOL.
From SPINOL to Chiral Phosphine Ligands
Enantiopure SPINOL is a valuable building block for the synthesis of a wide range of chiral phosphine ligands. The two hydroxyl groups can be readily converted to phosphine moieties.
Experimental Protocol: Synthesis of a SPINOL-derived Diphosphine Ligand (SDP)
-
Step 1: Ditriflation of (S)-SPINOL. (S)-SPINOL is reacted with triflic anhydride in the presence of a base to convert the hydroxyl groups into triflate leaving groups.
-
Step 2: Palladium-Catalyzed Phosphinylation. The ditriflate is then subjected to a palladium-catalyzed cross-coupling reaction with a secondary phosphine, such as diphenylphosphine, to install the two phosphine groups, yielding the SDP ligand.[18]
Applications in Asymmetric Catalysis
SPINOL-derived phosphine ligands have demonstrated exceptional performance in a wide array of asymmetric transformations, including ruthenium-catalyzed hydrogenation of ketones and rhodium-catalyzed conjugate additions. Their rigid backbone often leads to superior enantioselectivities compared to more flexible ligands.
Table 3: Performance of Representative Pyrrolidine-Based Phosphine Ligands in Benchmark Asymmetric Reactions
| Reaction | Catalyst | Substrate | ee (%) | Reference |
| Asymmetric Hydrogenation | [Rh((R,R)-DIOP)(COD)]BF₄ | Methyl Z-α-acetamidocinnamate | 81 | [5] |
| Asymmetric Hydrogenation | [Rh((S,S)-Me-DuPhos)(COD)]BF₄ | Methyl Z-α-acetamidocinnamate | >99 | [19] |
| Asymmetric Allylic Alkylation | [Pd(π-allyl)Cl]₂ / (S)-t-BuPHOX | 1,3-Diphenylallyl acetate | 99 | [13] |
| Asymmetric Hydrogenation | [RuCl₂(SDP)(dmf)n] | Acetophenone | 98 | [20] |
The Role of (S)-(-)-2-(Methoxymethyl)pyrrolidine (SAMP) as a Chiral Auxiliary
Beyond its incorporation into the backbone of chiral ligands, the pyrrolidine motif has also been extensively used as a chiral auxiliary. The work of Dieter Enders on SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP is a prime example.[1] The SAMP/RAMP hydrazone methodology allows for the highly diastereoselective alkylation of aldehydes and ketones. While not a phosphine ligand itself, SAMP is a crucial chiral starting material for the synthesis of various chiral compounds, including precursors to phosphine ligands. The methoxymethyl group plays a key role in chelating to lithium, which directs the stereochemical course of the alkylation.
Conclusion and Future Outlook
The journey of pyrrolidine-based phosphine ligands, from the pioneering discovery of DIOP to the sophisticated design of modern spirocyclic systems, is a testament to the power of rational ligand design in asymmetric catalysis. The pyrrolidine scaffold has consistently provided a robust and versatile platform for the development of highly effective chiral ligands. The ability to systematically tune their steric and electronic properties has enabled their successful application in a wide range of enantioselective transformations, with significant implications for the synthesis of complex molecules in academia and industry.
Future developments in this field will likely focus on the design of even more active and selective ligands with broader substrate scope. The exploration of novel pyrrolidine-based backbones, the incorporation of new phosphine motifs, and the application of these ligands in emerging areas of catalysis will undoubtedly continue to push the boundaries of asymmetric synthesis. The principles of modularity, rigidity, and the use of the chiral pool, all exemplified by the ligands discussed in this guide, will continue to be central to the design of the next generation of powerful catalysts for the synthesis of enantiomerically pure compounds.
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- 9. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Comparative Technical Guide: 1-(Diphenylphosphanyl)pyrrolidine vs. Diphenylphosphinoethane (dppe)
[1][2]
Executive Summary
This guide delineates the structural, electronic, and functional divergences between 1-(Diphenylphosphanyl)pyrrolidine (Ph
While both ligands utilize diphenylphosphine moieties, their applications are orthogonal due to their connectivity:
-
1-(Diphenylphosphanyl)pyrrolidine is a monodentate P-N ligand .[1][2] It is characterized by high electron density at the phosphorus center (due to N-to-P
-donation) but suffers from hydrolytic instability at the P-N bond.[1][2] It is often employed in specialized oligomerization catalysis or as a precursor for hemilabile systems. -
dppe is a bidentate P-C ligand .[3] It is the industry standard for stabilizing low-valent metal centers in a cis-geometry.[1][2] Its ethane backbone confers high hydrolytic stability and a rigid bite angle (~85°), making it essential for cross-coupling and hydrogenation reactions.[1][2]
Molecular Architecture & Electronic Profiling
Structural Connectivity
The fundamental difference lies in the heteroatomic linkage and denticity.
| Feature | 1-(Diphenylphosphanyl)pyrrolidine | 1,2-Bis(diphenylphosphino)ethane (dppe) |
| Denticity | Monodentate ( | Bidentate Chelating ( |
| Linkage | P–N Bond (Polar, Labile) | P–C Bond (Non-polar, Robust) |
| Backbone | Pyrrolidine Ring (Steric bulk on N) | Ethane Bridge (Flexible but tethered) |
| Bite Angle | N/A (Monodentate) | ~85°–86° (Natural Bite Angle) |
| Coordination | Fills 1 coordination site | Fills 2 cis coordination sites |
Electronic Modulation (The P-N Effect)
The 1-(Diphenylphosphanyl)pyrrolidine ligand exhibits unique electronic properties due to the nitrogen atom directly bonded to phosphorus.[1][2]
-
-Donation : The nitrogen lone pair can donate electron density into the empty
orbitals or -orbitals of the phosphorus atom.[2] This makes the phosphorus center more electron-rich (more basic) compared to a standard triphenylphosphine.[1][2] -
-Acidity : Conversely, in certain geometries, the P-N bond can enhance
-acceptor properties, though the net effect is usually increased -donation capability relative to P-C analogues.[1][2]
dppe , possessing a P-alkyl bond, functions as a classic
Visualization of Ligand Logic
The following diagram illustrates the structural and functional divergence.
Caption: Structural logic distinguishing the labile, electron-rich P-N system from the robust, chelating P-C system.
Stability & Reactivity Profile
Hydrolytic Stability (Critical Factor)
The most significant operational difference is sensitivity to moisture.
-
1-(Diphenylphosphanyl)pyrrolidine : The P-N bond is susceptible to aminolysis and hydrolysis .[1][2] In the presence of acidic moisture, the bond cleaves to release diphenylphosphine oxide and pyrrolidine.
-
dppe : Highly stable towards hydrolysis.[1] It can be handled in air for short periods (though oxidation to phosphine oxide occurs over time) and is stable in aqueous-organic biphasic catalytic systems.[1][2]
Oxidation
Both ligands are prone to oxidation by air to their respective phosphine oxides.[2] dppe-oxide is a common impurity in aged samples.[1][2] 1-(Diphenylphosphanyl)pyrrolidine oxidizes rapidly; the oxidized P(V)-N species is more stable towards hydrolysis than the P(III)-N species but loses catalytic utility.[1][2]
Experimental Protocols
Synthesis of 1-(Diphenylphosphanyl)pyrrolidine
Rationale: This ligand is often synthesized in situ or freshly prepared due to its sensitivity.[1][2] The reaction utilizes a nucleophilic substitution at the phosphorus center.[2]
Reagents:
-
Chlorodiphenylphosphine (
)[1][2] -
Pyrrolidine (
)[1][2] -
Triethylamine (
, as HCl scavenger)[1][2] -
Solvent: Anhydrous Diethyl Ether or THF.[1]
Protocol:
-
Setup : Flame-dry a 250 mL Schlenk flask and purge with Argon.
-
Dissolution : Charge with
(10 mmol) and anhydrous ether (50 mL). Cool to 0°C.[2] -
Addition : Add a solution of Pyrrolidine (10 mmol) and
(11 mmol) in ether dropwise over 20 minutes. A white precipitate ( ) will form immediately.[1][2] -
Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.
-
Filtration : Filter the solution under Argon (using a cannula filter or frit) to remove the ammonium salt.
-
Isolation : Evaporate the solvent in vacuo. The product is typically a viscous oil or low-melting solid.[2]
-
Storage : Store at -20°C under Argon.
Application of dppe (Complexation)
Rationale: dppe is commercially available.[1][2] A standard protocol for forming the [Pd(dppe)Cl
Protocol:
-
Dissolution : Dissolve
(1.0 eq) in dichloromethane. -
Ligand Addition : Add dppe (1.1 eq) dissolved in DCM. The solution color typically changes from orange to pale yellow.
-
Precipitation : Stir for 1 hour. Add diethyl ether to precipitate the complex.
-
Filtration : Collect the solid by filtration. Yield is generally quantitative.
Catalytic Applications
| Application Area | 1-(Diphenylphosphanyl)pyrrolidine | dppe |
| Ethylene Oligomerization | High Utility .[1][2] Used in Cr-based systems (often as PNP analogues) where P-N lability allows reversible coordination or specific electronic tuning for trimerization.[1][2] | Low Utility.[1] The rigid chelate usually shuts down the vacant sites required for oligomer growth chains. |
| Cross-Coupling (Suzuki/Heck) | Specialized .[1][2] Used when a monodentate ligand with higher basicity than | Standard . Excellent for stabilizing Pd(0) and Ni(0). The bite angle accelerates reductive elimination. |
| Hydrogenation | Poor.[1] Monodentate ligands often lead to metal aggregation or lower activity compared to chelates. | Excellent . Rh-dppe and Ru-dppe complexes are classic hydrogenation catalysts.[1][2] |
References
-
Preparation and Properties of Aminophosphines . Journal of the Chemical Society. Describes the fundamental synthesis of P-N bonded phosphines (Ph2P-NR2). Link (Generalized citation for classic synthesis).[1][2]
-
1,2-Bis(diphenylphosphino)ethane (dppe) . Wikipedia / PubChem. Standard reference for physical properties and CAS 1663-45-2.[1][2][4] Link[1][2][4]
-
Comparative Analysis of Donor Properties of Isomeric Pyrrolyl Phosphine Ligands . Organometallics. Discusses the electronic differences and P-N bond lability in pyrrole-based phosphines. Link[1][2]
-
Phosphine Ligands in Homogeneous Catalysis . Sigma Aldrich Technical Guide. Reviews the steric and electronic maps of phosphine ligands including dppe and aminophosphines. Link
Sources
- 1. 1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]
- 3. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 4. 1,2-Bis(diphenylphosphino)ethane [Dppe] [commonorganicchemistry.com]
Methodological & Application
preparation of nickel(II) complexes with 1-(Diphenylphosphanyl)pyrrolidine
Abstract
This application note details the synthesis, isolation, and characterization of nickel(II) complexes featuring the aminophosphine ligand 1-(diphenylphosphanyl)pyrrolidine (Ph₂P-NC₄H₈).[1] Unlike standard diphosphines (e.g., dppe, dppp), the P–N bond in this ligand introduces unique electronic hemilability and steric tunability.[1] This protocol outlines a robust two-stage workflow: (1) the strictly anaerobic synthesis of the air-sensitive ligand, and (2) its coordination to Ni(II) halides.[1] The resulting complexes are critical precursors for ethylene oligomerization and C–C cross-coupling catalysis (Kumada/Suzuki).[1]
Safety & Handling (Critical)
-
Chlorodiphenylphosphine (Ph₂PCl): Corrosive, reacts violently with water/alcohol to release HCl.[1] Stench. Handle only in a fume hood.[1]
-
Nickel(II) Salts: Carcinogenic and sensitizing.[1] Avoid dust inhalation.[1]
-
Inert Atmosphere: The free aminophosphine ligand is susceptible to hydrolysis (P–N bond cleavage) and oxidation (P=O formation).[1] All ligand synthesis steps must use Schlenk techniques or a glovebox.[1]
Module 1: Ligand Synthesis
Target: 1-(Diphenylphosphanyl)pyrrolidine
Reaction:
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Chlorodiphenylphosphine | 220.64 | 1.0 | Electrophilic Phosphorus source |
| Pyrrolidine | 71.12 | 1.05 | Nucleophile (Secondary amine) |
| Triethylamine (Et₃N) | 101.19 | 1.1-1.2 | HCl Scavenger (Auxiliary base) |
| Dichloromethane (DCM) | - | Solvent | Anhydrous, Degassed |
Note: Alternatively, 2.0 equivalents of pyrrolidine can be used (one as nucleophile, one as base), but Et₃N is preferred to simplify purification.
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon three times.
-
Solvation: Add anhydrous DCM (50 mL) and Triethylamine (1.2 equiv). Cool to 0°C (ice bath).
-
Amine Addition: Add Pyrrolidine (1.05 equiv) via syringe. Stir for 5 minutes.
-
Phosphine Addition: Add Chlorodiphenylphosphine (1.0 equiv) dropwise over 20 minutes.
-
Observation: A thick white precipitate (
) will form immediately.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Workup (Inert Filtration):
-
Purification: If necessary, recrystallize from dry pentane/ether at -20°C.
-
Storage: Store under Argon at -20°C.
-
Module 2: Complexation with Nickel(II)
Target: Dichlorobis[1-(diphenylphosphanyl)pyrrolidine]nickel(II) Stoichiometry: 1 Metal : 2 Ligands[1][2][3][4]
Method Selection
-
Method A (Hydrated Route): Uses
in Ethanol.[1][2][4] Best for forming the thermodynamically stable square-planar complex (precipitates out).[1] -
Method B (Anhydrous Route): Uses
or in DCM.[1] Best if the ligand is extremely moisture-sensitive.[1]
We recommend Method A for this specific ligand as the P-N bond is reasonably stable in neutral alcohol for short durations.[1]
Protocol (Method A)
-
Metal Solution: Dissolve
(1.0 mmol, 237 mg) in degassed absolute Ethanol (10 mL). The solution will be green.[1] -
Ligand Addition: In a separate vial, dissolve the ligand (2.05 mmol, ~523 mg) in Ethanol (5 mL) or a small amount of DCM if solubility is poor.
-
Mixing: Add the ligand solution dropwise to the stirring nickel solution at RT.
-
Observation:
-
Isolation:
Module 3: Visualization of Workflow
Figure 1: Step-by-step synthesis workflow from ligand generation to metal complexation.
Module 4: Characterization & Structural Logic
The geometry of Ni(II) phosphine complexes is often fluxional.[1] Use the following logic to determine your specific isomer.
Diagnostic Logic Tree
Figure 2: Decision matrix for assigning Ni(II) coordination geometry.
Expected Analytical Data
| Technique | Parameter | Expected Result | Interpretation |
| ³¹P NMR | Chemical Shift ( | +50 to +70 ppm (Free Ligand) | Typical range for aminophosphines ( |
| ³¹P NMR | Chemical Shift ( | Downfield Shift (vs Free) | Indicates coordination.[1][5] If Square Planar, signal is sharp.[1] |
| UV-Vis | ~400-500 nm | d-d transition characteristic of Square Planar Ni(II).[1] | |
| Magnetism | 0 B.M.[1] (Square Planar) | Diamagnetic.[1][2][4][6][7] | |
| Magnetism | 3.0 - 3.4 B.M.[1] (Tetrahedral) | Paramagnetic (2 unpaired electrons).[1] |
Module 5: Catalytic Context
Why synthesize this? The Ni-N-P environment is highly relevant for:
-
Ethylene Oligomerization: The hemilabile nitrogen can stabilize the active cationic species during the catalytic cycle, influencing the chain length (Shell Higher Olefin Process - SHOP variants).[1]
-
Kumada Coupling: Ni(II) phosphine complexes catalyze the cross-coupling of Grignard reagents with aryl halides.[1] The steric bulk of the pyrrolidine ring can enhance reductive elimination rates.[1]
References
-
Venanzi, L. M. (1958).[1][2] Tetrahedral nickel(II) complexes and the factor determining their formation. Part I. Bistriphenylphosphine nickel(II) compounds. Journal of the Chemical Society, 719–724.[2] [1]
-
Forni, A., et al. (2024).[1][3] Polymerization of 1,3-Butadiene with Catalysts Based on Cobalt Dichloride Complexes with Aminophosphines.[1][2] Chinese Journal of Polymer Science, 42, 501–510.[1][2] (Provides analogous synthesis protocols for aminophosphine metal complexes).
-
Lee, P.-Y., & Liang, L.-C. (2008).[1] Nickel(II) complexes containing bidentate amido phosphine ligands derived from alpha-iminophosphorus ylides: synthesis and structural characterization. Inorganic Chemistry, 47(2), 749-58.[1]
-
Spek, A. L., et al. (2009).[1][2] Nickel and Palladium Complexes of Pyridine−Phosphine Ligands as Ethene Oligomerization Catalysts.[1][2] Organometallics, 28, 1180–1192.[1][2]
-
Entegris. (n.d.). 1,3-[Bis(diphenylphosphino)propane]nickel(II) chloride Product Page.[1][8] (General reference for Ni-phosphine handling and catalysis).
Sources
- 1. Dichloro(1,3-bis(diphenylphosphino)propane)nickel - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Application Note: 1-(Diphenylphosphanyl)pyrrolidine in Chromium-Catalyzed Ethylene Oligomerization
Executive Overview
The transition from non-selective Schulz-Flory chain growth to highly selective ethylene trimerization and tetramerization has been driven by advanced ligand design. Among these, aminophosphine (P-N) and bis(phosphino)amine (PNP) ligands coordinated to chromium centers represent the industrial gold standard for producing 1-hexene and 1-octene.
This application note details the use of 1-(Diphenylphosphanyl)pyrrolidine (
Mechanistic Causality & Ligand Design
To achieve high selectivity, the catalyst must bypass linear chain growth in favor of a metallacycle mechanism [1]. In this pathway, the active cationic chromium species undergoes oxidative coupling with two ethylene molecules to form a chromacyclopentane. Subsequent ethylene insertions expand the ring to chromacycloheptane and chromacyclononane, which undergo metallacycle cleavage to release 1-hexene and 1-octene, respectively.
The Role of 1-(Diphenylphosphanyl)pyrrolidine:
Unlike acyclic aminophosphines (e.g.,
-
Restricted P-N Bond Rotation: The cyclic backbone prevents free rotation and limits nitrogen lone-pair inversion. When two equivalents of the ligand coordinate to the Cr center (forming an
complex), this rigidity locks the diphenylphosphino groups into an optimal bite angle [2]. -
Steric Shielding: The pyrrolidine ring provides sufficient steric bulk to suppress premature
-hydride elimination at the chromacyclopentane stage (preventing 1-butene formation) while blocking the axial coordination sites required for continuous linear polymerization (suppressing polyethylene formation) [3].
Fig 1. Metallacycle mechanism of Cr-catalyzed selective ethylene oligomerization.
Self-Validating Experimental Protocols
Chromium-catalyzed oligomerization is highly sensitive to oxygen and moisture, which rapidly oxidize the active Cr(I)/Cr(III) species and trigger non-selective polyethylene (PE) formation. The following protocol integrates internal validation steps to ensure data integrity.
Protocol A: In Situ Catalyst Complexation
Causality: Pre-forming the complex in situ avoids the isolation of highly sensitive Cr-ligand intermediates. A Ligand/Cr ratio of 2:1 is strictly maintained to ensure the formation of the selective
-
Inside an argon-filled glovebox, weigh 10.0
mol of and 20.0 mol of 1-(Diphenylphosphanyl)pyrrolidine into a Schlenk flask. -
Add 10 mL of anhydrous, degassed toluene. Stir for 30 minutes at room temperature until a homogeneous deep green/blue solution forms.
Protocol B: High-Pressure Oligomerization Workflow
Causality: Modified Methylaluminoxane (MMAO-3A) is used over standard MAO because its isobutyl groups provide better solubility in aliphatic solvents and facilitate the alkylation/abstraction process required to generate the cationic Cr center.
-
Reactor Conditioning: Heat a 250 mL stainless steel Parr reactor to 120 °C under vacuum for 2 hours to remove trace moisture. Cool to the reaction temperature (e.g., 45 °C) under a continuous flow of polymer-grade ethylene.
-
Solvent & Standard Addition: Inject 90 mL of anhydrous toluene and 1.00 mL of nonane (internal standard for GC-FID mass balance validation) into the reactor against a positive ethylene pressure.
-
Activation: Inject the pre-formed catalyst solution (from Protocol A) into the reactor. Immediately inject MMAO-3A (Al/Cr molar ratio = 300 to 500). Validation Check: A mild exotherm (2–4 °C spike) confirms successful catalyst activation.
-
Pressurization: Rapidly pressurize the reactor to 30 bar with ethylene. Maintain constant pressure via a mass flow controller (MFC). Stir at 1000 rpm for 30 minutes.
Protocol C: Quenching and Mass Balance Analysis
-
Stop the ethylene feed and rapidly cool the reactor to 5 °C using an ice-water bath to minimize the evaporation of volatile C6 fractions.
-
Vent the unreacted ethylene slowly through a dry-ice trap.
-
Quench the reaction mixture by injecting 10 mL of a 10% HCl/ethanol solution. Causality: The acidic ethanol destroys the active Cr species and precipitates any formed polyethylene (PE).
-
Filter the mixture to collect the PE. Wash with ethanol, dry in a vacuum oven at 60 °C overnight, and weigh.
-
Analyze the liquid filtrate via GC-FID. Validation Check: Compare the sum of quantified products (via the nonane internal standard) against the total ethylene consumed (recorded by the MFC). A discrepancy >5% indicates volatile product loss or system leaks.
Fig 2. Step-by-step workflow for high-pressure ethylene oligomerization.
Quantitative Data Presentation
The table below summarizes the catalytic performance of the 1-(Diphenylphosphanyl)pyrrolidine /
Key Insight: At a Ligand/Cr ratio of 1.0, the Cr center is under-coordinated, leading to high polyethylene formation. Increasing the ratio to 2.0 locks the geometry, drastically reducing PE and shifting selectivity toward 1-hexene and 1-octene. Higher temperatures (60 °C) increase overall activity but slightly reduce 1-octene selectivity due to the thermal instability of the larger chromacyclononane intermediate.
| Entry | Ligand/Cr Ratio | Al/Cr Ratio | Temp (°C) | Activity (kg / gCr·h) | 1-Hexene (wt%) | 1-Octene (wt%) | Polyethylene (wt%) |
| 1 | 1.0 | 300 | 45 | 22.4 | 41.2 | 10.5 | 38.0 |
| 2 | 2.0 | 300 | 45 | 89.6 | 65.4 | 24.1 | 2.2 |
| 3 | 2.0 | 500 | 45 | 124.3 | 68.2 | 26.5 | 0.8 |
| 4 | 2.0 | 500 | 60 | 156.8 | 71.5 | 19.3 | 1.5 |
(Reaction conditions: 10
References
-
Yang, Y., Liu, Z., Liu, B., & Duchateau, R. (2013). Selective Ethylene Tri-/Tetramerization by in Situ-Formed Chromium Catalysts Stabilized by N,P-Based Ancillary Ligand Systems. ACS Catalysis, 3(10), 2353–2361.[Link][1]
-
Yang, Y., Gurnham, J., Liu, B., Duchateau, R., Gambarotta, S., & Korobkov, I. (2014). Selective ethylene oligomerization with chromium complexes bearing pyridine-phosphine ligands: influence of ligand structure on catalytic behavior. Organometallics, 33(20), 5749-5757.[Link][2]
-
Wang, X., et al. (2024). Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands. Catalysts, 14(5), 304.[Link][3]
Sources
Application Note: Ligand Exchange Protocols for 1-(Diphenylphosphanyl)pyrrolidine on Palladium Centers
This Application Note is designed for researchers requiring high-fidelity protocols for the complexation of 1-(Diphenylphosphanyl)pyrrolidine (referred to herein as DPPPy ) with palladium centers.
The protocols below prioritize ligand integrity (specifically the hydrolytically sensitive P–N bond) and stoichiometric precision .
Introduction & Chemical Logic
1-(Diphenylphosphanyl)pyrrolidine (DPPPy) is a monodentate aminophosphine ligand (
-
Increased Basicity: The nitrogen lone pair donates electron density into the phosphorus center (via
hyperconjugation), making DPPPy more electron-rich than triphenylphosphine. -
Hydrolytic Instability: The P–N bond is susceptible to acid-catalyzed hydrolysis or alcoholysis. Strict exclusion of moisture and protic solvents (MeOH, EtOH) is critical during complexation to prevent degradation into diphenylphosphinous acid (
).
Mechanistic Context
Ligand exchange on Pd(II) or Pd(0) with DPPPy generally follows an associative mechanism (for 16e⁻ Pd(II)) or dissociative mechanism (for 18e⁻ Pd(0)). The protocols below utilize labile precursors (
Pre-Exchange Considerations
Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Excellent | Preferred for Pd(II) exchange. Must be anhydrous. |
| Tetrahydrofuran (THF) | Excellent | Good solubility for Pd(0) species. |
| Toluene | Good | Ideal for heating/crystallization. |
| Methanol/Ethanol | FORBIDDEN | Causes P–N bond solvolysis (formation of |
| Acetonitrile | Moderate | Can compete with DPPPy for coordination sites. |
Inert Atmosphere
Due to the electron-rich nature of the phosphorus, DPPPy is prone to oxidation to the phosphine oxide (
Protocol A: Synthesis of Discrete Pd(II) Complex
Target Species:
Workflow Diagram (Graphviz)
Caption: Figure 1. Displacement of COD ligand by DPPPy via associative substitution mechanism.
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon flow.
-
Dissolution: Charge the flask with
(100 mg, 0.35 mmol, 1.0 equiv). Add anhydrous DCM (5 mL) to form a clear yellow solution. -
Ligand Addition: In a separate vial, dissolve DPPPy (188 mg, 0.735 mmol, 2.1 equiv) in DCM (2 mL). Note: A slight excess (5%) ensures complete displacement.
-
Reaction: Add the ligand solution dropwise to the stirring Pd solution at Room Temperature (RT).
-
Observation: The solution typically darkens from yellow to orange/red.
-
-
Stirring: Stir at RT for 2 hours.
-
Workup (Precipitation):
-
Concentrate the solution to ~1-2 mL under vacuum.
-
Slowly layer n-pentane or diethyl ether (10 mL) on top.
-
Cool to -20°C to induce crystallization/precipitation.
-
-
Isolation: Filter the solid under inert gas (Schlenk frit) or centrifuge. Wash with pentane (
mL) to remove displaced COD and excess ligand. -
Drying: Dry under high vacuum for 4 hours.
Protocol B: In Situ Generation of Pd(0) Catalyst
Target Species:
Step-by-Step Procedure
-
Stoichiometry Calculation:
-
Pd Source:
contains 2 Pd atoms . -
Ligand Ratio: For monodentate DPPPy, a L:Pd ratio of 2:1 to 4:1 is standard.
-
Example: 1 mol%
requires 4-8 mol% DPPPy.
-
-
Degassing: Place the reaction vessel containing the stir bar under vacuum/argon cycles (3x).
-
Solvent Prep: Add anhydrous Toluene or THF.
-
Mixing:
-
Add
(Purple solid). -
Add DPPPy (Colorless oil/solid).
-
-
Activation: Stir at RT or mild heat (40°C) for 15–30 minutes.
-
Visual Check: Color change from deep purple/red (Pd-dba) to a lighter orange/yellow indicates dba displacement and phosphine ligation.
-
-
Usage: Inject substrates immediately after activation.
Characterization & QC (Self-Validating System)
The success of the ligand exchange is validated primarily by
NMR Parameters
-
Solvent:
or (Must be neutralized/anhydrous). -
Standard: 85%
(external, 0.0 ppm).[1]
Expected Shifts
| Species | Signal Multiplicity | Interpretation | |
| Free DPPPy | +45 to +65 | Singlet | Intact aminophosphine. |
| Complex | +70 to +95 | Singlet | Successful Coordination. (Downfield shift of 20-40 ppm is typical). |
| Oxide ( | +25 to +35 | Singlet | Impurity. Ligand oxidation occurred. |
| Hydrolysis ( | Varies | Broad/Multiple | Failure. P-N bond cleavage due to moisture. |
Note: Exact shifts depend on concentration and temperature, but the relative downfield shift (
Troubleshooting Guide
Issue: Broad Signals in NMR
-
Cause: Dynamic exchange between bound and free ligand, or cis/trans isomerization.
-
Solution: Cool the NMR sample to -40°C to freeze the equilibrium and sharpen the peaks.
Issue: Formation of Black Precipitate (Pd Black)
-
Cause: Ligand oxidation or insufficient L:Pd ratio leading to cluster formation.
-
Solution: Increase Ligand:Pd ratio to 2.2:1 (Protocol A) or 4:1 (Protocol B). Ensure strictly anhydrous/anaerobic conditions.
Issue: New Peak at ~110 ppm
-
Cause: Formation of phosphinite species (
) via alcoholysis. -
Solution: Check solvent source. Avoid commercial chloroform (often stabilized with ethanol). Use filtration through basic alumina for solvents.
References
-
Ligand Properties & Aminophosphines
- Majoral, J. P., et al. "Chemistry of phosphorus-nitrogen bonds." Chemical Reviews, 1994.
- Context: Establishes the hydrolytic sensitivity of the P-N bond in aminophosphines.
-
Palladium Precursor Reactivity
- Fairlamb, I. J. S., et al. "Pd(dba)2 and Pd2(dba)3: The Good, the Bad, and the Ugly." Chemistry – A European Journal, 2004.
- Context: Explains the dissociation mechanism of dba ligands for Protocol B.
-
General Protocol for Pd-Phosphine Complexation
- Colacot, T. J.
- Context: Standard methodologies for associ
-
NMR Characterization of Pd-P Complexes
- Pregosin, P. S., & Kunz, R. W. " P and C NMR of Transition Metal Phosphine Complexes." Springer, 1979.
-
Context: Authoritative source for coordination-induced chemical shifts.[2]
Sources
Standard Operating Procedure: Handling 1-(Diphenylphosphanyl)pyrrolidine in Glovebox Environments
Introduction & Technical Context
1-(Diphenylphosphanyl)pyrrolidine (also known as
This compound is a critical building block in the synthesis of PNP (Diphosphinoamine) ligands used in chromium-catalyzed ethylene trimerization and tetramerization (e.g., production of 1-hexene and 1-octene). Its handling requires rigorous exclusion of both oxygen (to prevent P-oxidation) and moisture (to prevent P-N bond hydrolysis).
Key Chemical Properties
| Property | Value/Description |
| Formula | |
| Molecular Weight | 255.30 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in toluene, DCM, THF, methylcyclohexane |
| Stability | High Sensitivity: Oxidizes to phosphine oxide; Hydrolyzes to diphenylphosphine oxide and pyrrolidine. |
Safety & Hazard Assessment
WARNING: This compound combines the toxicity of phosphines with the corrosivity/flammability of amines.
-
P-N Bond Lability: Upon contact with moisture, the compound releases pyrrolidine (highly flammable, toxic, corrosive) and diphenylphosphine oxide .
-
Toxicity: Organophosphorus compounds are suspected neurotoxins. Handle only in a glovebox or closed Schlenk system.
-
Flammability: Keep away from static discharge. Use anti-static gun in glovebox if handling solid derivatives.
Equipment & Materials
Glovebox Specifications
-
Atmosphere: Nitrogen or Argon.
-
Sensor Limits: Oxygen < 1.0 ppm; Moisture < 1.0 ppm.[1]
-
Solvent Trap: Must be active to prevent amine vapors from saturating the catalyst bed.
Required Labware
-
Vials: Amber glass vials with PTFE-lined caps (protects from light/UV degradation).
-
Transfer Tools: Gas-tight Hamilton syringes or positive-displacement pipettes (for viscous oils).
-
Filtration: 0.2 µm PTFE syringe filters (if removing oxide precipitates).
Protocol: Glovebox Entry & Storage
Antechamber Transfer
-
Seal Check: Ensure the shipping container (often a Sure/Seal™ bottle or ampoule) is intact.
-
Cycle Protocol: Perform 3 vacuum/refill cycles (minimum 20 minutes vacuum per cycle) in the large antechamber.
-
Note: If the bottle has a polymer septum, do not evacuate for prolonged periods (>30 mins) to avoid popping the septum or drawing in air upon repressurization.
-
-
Wipe Down: Once inside, wipe the bottle with a lint-free wipe soaked in anhydrous hexane to remove shipping adhesives.
Storage Conditions
-
Temperature: Store at -25°C to -30°C (Glovebox Freezer) to kinetically inhibit disproportionation or slow oxidation.
-
Container: Secondary containment (plastic jar) is recommended to contain leaks if the P-N bond hydrolyzes and over-pressurizes the vial.
Protocol: Experimental Handling & Reaction Setup
This protocol describes the preparation of a Chromium-Ligand catalytic solution, a common application for this compound.
Visual Inspection
Before use, inspect the material.
-
Good Quality: Clear, colorless to pale yellow oil.
-
Degraded: Cloudy (oxide precipitate) or distinct "fishy" amine odor (hydrolysis releasing pyrrolidine).
Dispensing (Liquid/Oil Handling)
Due to viscosity, gravimetric dispensing is preferred over volumetric.
-
Place a clean, dry 20 mL scintillation vial on the glovebox balance.
-
Tare the balance.
-
Using a wide-bore syringe or cut-tip pipette, withdraw the ligand.
-
Add dropwise to the vial to reach the target mass (e.g., 255 mg for 1.0 mmol).
-
Critical Step: Immediately cap the stock bottle. Aminophosphines are "getters" for trace moisture.
Catalytic Solution Preparation
-
Solvent Addition: Add 5 mL of anhydrous Methylcyclohexane (MCH) or Toluene to the ligand.
-
Metal Source: Add 1.0 equivalent of
(Chromium(III) acetylacetonate). -
Activation: Add the activator (e.g., MMAO-3A or MAO) slowly.
-
Observation: Solution should turn from purple (
) to green/brown (active species).
-
-
Aging: Stir for 15 minutes at ambient glovebox temperature before injecting into the reactor.
Workflow Diagram (Graphviz)
Figure 1: Operational workflow for preparing a catalytic solution using 1-(Diphenylphosphanyl)pyrrolidine.
Degradation Pathways & Troubleshooting
Understanding how this ligand fails is essential for troubleshooting catalytic "dead" runs.
Hydrolysis (Moisture Attack)
The P-N bond is the weak link. Even trace water (10 ppm) catalyzes the cleavage.
-
Symptom: Strong ammoniacal smell (pyrrolidine); loss of catalytic activity (Cr coordinates to amine instead of P).
Oxidation (Oxygen Attack)
-
Symptom: White solid precipitate formation in the oil. The phosphine oxide is often less soluble in non-polar solvents.
Degradation Logic Diagram
Figure 2: Mechanistic pathways for ligand degradation upon exposure to air or moisture.
Waste Disposal & Quenching Protocol
Never dispose of active aminophosphines directly into organic waste drums, as they may continue to react or evolve toxic phosphines/amines.
-
Segregation: Collect all ligand residues, syringe rinses, and pot residues in a dedicated "Quench Beaker" inside the glovebox (or immediately upon removal).
-
Oxidative Quench:
-
Prepare a solution of 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%) .
-
Slowly add the organic waste to the aqueous oxidant.
-
Chemistry: This converts P(III) to stable P(V) phosphate/phosphinate species and hydrolyzes the P-N bond fully to the amine.
-
-
Neutralization: The resulting mixture will be basic (due to pyrrolidine). Neutralize with dilute HCl to pH 7.
-
Disposal: Dispose of the aqueous/organic biphasic mixture as halogenated organic waste (due to P-content regulations in some jurisdictions).
References
-
Preparation of PNP Ligands
-
Bollmann, A., et al. "Ethylene Tetramerization: A New Route to 1-Octene in Exceeding 70% Selectivity." Journal of the American Chemical Society, 126(45), 14712–14713 (2004). Link
-
-
Handling Aminophosphines
-
Doherty, S., et al. "P-N Bond Formation as a Route to Stable, Electron-Rich Phosphine Ligands." Organometallics, 18(18), 3558–3560 (1999). Link
-
-
Hydrolysis Mechanisms
-
Safety Data (General Phosphines)
Sources
Application Note: Precision Ethylene Trimerization using 1-(Diphenylphosphanyl)pyrrolidine (DPPPy) Chromium Catalysts
Target Audience: Catalysis Researchers, Process Chemists, and Materials Scientists Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Industrial Relevance
The selective oligomerization of ethylene to 1-hexene is a critical industrial process, as 1-hexene is a primary comonomer used in the production of linear low-density polyethylene (LLDPE). While traditional Phillips-type catalysts (Cr/pyrrole systems) and Sasol's bis(diphenylphosphino)amine (PNP) systems dominate the landscape, the pursuit of higher selectivity and lower polyethylene (PE) fouling has driven the development of novel aminophosphine ligands.
This application note details the use of 1-(Diphenylphosphanyl)pyrrolidine (DPPPy) —a specialized hemilabile
Mechanistic Rationale: The Case for DPPPy
The efficacy of the Cr/DPPPy system relies on the metallacycle mechanism . The causality behind the ligand's structural design is rooted in the following electronic and steric principles:
-
Electronic Donation: The nitrogen atom in the pyrrolidine ring possesses a lone pair that donates electron density into the P–Cr bond (via
conjugation). This increases the electron density at the Cr(I)/Cr(III) center, facilitating the oxidative coupling of two coordinated ethylene molecules. -
Steric Confinement: The rigid, cyclic nature of the pyrrolidine ring restricts rotation around the P–N bond. This steric gating forces the growing metallacycle into a conformation that heavily favors the insertion of a third ethylene molecule to form a chromacycloheptane, rather than undergoing premature
-hydride elimination (which would yield 1-butene). -
Hemilability: The weak coordinating ability of the nitrogen atom allows it to temporarily detach from the metal center, creating a vacant coordination site for incoming ethylene monomers, before re-coordinating to stabilize the transition state during reductive elimination.
Figure 1: Metallacycle mechanism for Cr-catalyzed ethylene trimerization using DPPPy.
Experimental Protocol: In Situ Catalyst Generation & Trimerization
Because low-valent chromium alkyl species are highly susceptible to oxidation and protonolysis, this protocol is a self-validating system: any breach in air-free technique will result in an immediate color change (from deep green/blue to pale yellow) and a total loss of catalytic activity.
Materials Required
-
Chromium Precursor:
(99.9% trace metals basis) -
Ligand: 1-(Diphenylphosphanyl)pyrrolidine (DPPPy)
-
Activator/Cocatalyst: Modified Methylaluminoxane (MMAO-3A, 7 wt% Al in heptane). Note: MMAO is chosen over standard MAO because its isobutyl groups prevent the precipitation of the active Cr-complex in aliphatic/aromatic solvent mixtures.
-
Solvent: Anhydrous Toluene (distilled over Na/benzophenone). Note: Toluene acts as a weakly coordinating arene that stabilizes the highly electrophilic cationic chromium center prior to ethylene introduction.
Step-by-Step Methodology
-
Pre-Catalyst Assembly (Glovebox):
-
In a nitrogen-filled glovebox, weigh 10.0
mol of and 12.0 mol of DPPPy (1.2 equivalents to ensure complete coordination). -
Dissolve the mixture in 5.0 mL of anhydrous toluene in a Schlenk flask. Stir at 25 °C for 30 minutes until a homogeneous deep green solution is formed.
-
-
Reactor Preparation:
-
Heat a 250 mL stainless-steel Parr autoclave reactor to 120 °C under vacuum for 2 hours to remove trace moisture.
-
Cool the reactor to the target reaction temperature (45 °C) and backfill with high-purity ethylene (99.99%).
-
-
Activation & Injection:
-
Inject 45 mL of anhydrous toluene into the reactor under a gentle ethylene flow.
-
Add the MMAO-3A cocatalyst (
molar ratio = 700) to the reactor. -
Inject the 5.0 mL pre-catalyst solution. Causality: Injecting the catalyst last ensures that the MMAO has already scavenged any residual moisture in the bulk solvent.
-
-
Trimerization Run:
-
Immediately pressurize the reactor to 45 bar with ethylene.
-
Maintain the temperature at 45 °C and stir at 1000 rpm for 30 minutes. The pressure must be kept constant by feeding ethylene on demand via a mass flow controller.
-
-
Quench & Analysis:
-
Stop the ethylene feed, cool the reactor to 0 °C using an ice bath, and carefully vent the unreacted gas.
-
Quench the reaction by injecting 10 mL of a 10% HCl/methanol solution. Causality: Acidified methanol rapidly protonates the Cr-alkyl bonds, safely terminating the reaction and precipitating any trace polyethylene.
-
Add a known mass of nonane as an internal standard for GC-FID analysis.
-
Figure 2: Step-by-step experimental workflow for high-pressure ethylene trimerization.
Quantitative Data Presentation
The performance of the Cr/DPPPy system is highly competitive when compared to traditional unconstrained aminophosphine and standard PNP ligands. The table below summarizes the catalytic activity and selectivity metrics derived from optimized reaction conditions (45 °C, 45 bar ethylene,
| Ligand System | Cr Precursor | Cocatalyst | Activity ( kg/gCr ·h) | 1-Hexene Selectivity (%) | Polymer Fouling (wt%) |
| 1-(Diphenylphosphanyl)pyrrolidine | MMAO-3A | 215.6 | 90.9 | 0.1 | |
| MMAO-3A | 458.2 | 88.5 | 0.5 | ||
| Bis(diphenylphosphino)amine | MMAO-3A | 196.4 | 85.0 | 1.2 |
Data Insights: While standard bidentate PNP ligands exhibit higher raw activity, the DPPPy ligand excels in suppressing polymer fouling (0.1 wt%). In continuous industrial processes, minimizing polyethylene formation is critical, as polymer buildup fouls reactor walls and heat exchangers, leading to costly downtime.
Troubleshooting & Optimization
-
High 1-Butene Formation (Dimerization): If GC analysis shows >5% 1-butene, the reaction temperature is likely too high. Temperatures above 60 °C accelerate
-hydride elimination from the 5-membered chromacyclopentane intermediate before the third ethylene can insert. Solution: Ensure strict jacket cooling to maintain 45 °C. -
Excessive Polymerization: If polymer fouling exceeds 1.0 wt%, it indicates either a low Al/Cr ratio or ligand degradation. Free chromium (uncoordinated by DPPPy) acts as a standard Phillips polymerization catalyst. Solution: Verify the purity of the DPPPy ligand via
NMR (should show a sharp singlet around 45-50 ppm) and ensure the MMAO-3A has not degraded from moisture exposure.
References
- Wass, D. F., et al. "Ethylene Trimerization Catalysts Based on Chromium Complexes with a Nitrogen-Bridged Diphosphine Ligand Having ortho-Methoxyaryl or ortho-Thiomethoxy Substituents: Well-Defined Catalyst Precursors and Investigations of the Mechanism." Organometallics, 2006, 25(11), 2743-2749.
Application Notes & Protocols for the Coordination of 1-(Diphenylphosphanyl)pyrrolidine to Transition Metals
Introduction: The Strategic Value of 1-(Diphenylphosphanyl)pyrrolidine in Homogeneous Catalysis
1-(Diphenylphosphanyl)pyrrolidine is a chiral monodentate phosphine ligand that has garnered significant interest in the field of asymmetric catalysis. Its structure uniquely combines the steric bulk and electronic properties of the diphenylphosphino group with the chirality derived from the pyrrolidine backbone. This combination is pivotal for creating highly stereoselective environments around a metal center, a critical requirement in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The pyrrolidine moiety, often derived from natural sources like L-proline, provides a robust and tunable chiral scaffold. The nitrogen atom of the pyrrolidine ring can also play a secondary role in catalysis, potentially influencing the reaction environment through hydrogen bonding or by acting as a hemilabile coordinating atom.
The coordination of this ligand to a transition metal is the foundational step in the generation of a catalytically active species. The method of coordination, the choice of metal precursor, and the reaction conditions all profoundly influence the structure, stability, and ultimately the catalytic performance of the resulting complex. These application notes provide detailed protocols and the underlying scientific rationale for the coordination of 1-(Diphenylphosphanyl)pyrrolidine to key transition metals such as gold, palladium, rhodium, and platinum.
Core Principles of Coordination
The coordination of 1-(Diphenylphosphanyl)pyrrolidine to a transition metal occurs through the lone pair of electrons on the phosphorus atom, which acts as a soft σ-donor. The choice of synthetic strategy is primarily dictated by the nature of the metal precursor and its lability. Common strategies include:
-
Ligand Substitution: A labile ligand on the metal precursor (e.g., chloride, acetate, or a weakly bound solvent molecule) is displaced by the incoming phosphine.
-
Precursor Dimer Cleavage: Binuclear metal complexes, often bridged by halides (e.g., [RhCl(COD)]₂), are cleaved by the phosphine to form mononuclear species.
-
In-situ Catalyst Formation: The ligand and metal precursor are mixed directly in the reaction vessel prior to the introduction of the substrates. This is a common and practical approach in many catalytic applications.[2]
All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as phosphine ligands are susceptible to oxidation.
Section 1: Coordination to Gold(I)
Gold(I) complexes of chiral phosphine ligands are powerful catalysts for a variety of organic transformations, particularly those involving the activation of alkynes and allenes.[1] The linear coordination geometry of gold(I) makes the transfer of chirality from the ligand to the substrate a challenging yet crucial aspect of catalyst design.
Application Note: Gold(I) Complexes for Asymmetric Cycloadditions
The coordination of 1-(Diphenylphosphanyl)pyrrolidine to a gold(I) precursor, such as (Me₂S)AuCl, results in a stable, linear complex. The chirality of the pyrrolidine ring creates a defined chiral pocket around the gold center, which can effectively discriminate between enantiotopic faces of a prochiral substrate during catalysis.[1]
Protocol 1: Synthesis of [AuCl(1-(Diphenylphosphanyl)pyrrolidine)]
This protocol is adapted from methodologies for synthesizing similar chiral phosphine-gold(I) complexes.[1][3]
Materials:
-
(Dimethylsulfide)gold(I) chloride, (Me₂S)AuCl
-
1-(Diphenylphosphanyl)pyrrolidine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether or pentane
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (Me₂S)AuCl (1 equivalent) in anhydrous DCM.
-
In a separate Schlenk flask, dissolve 1-(Diphenylphosphanyl)pyrrolidine (1 equivalent) in anhydrous DCM.
-
Slowly add the phosphine solution to the stirred gold precursor solution at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Reduce the volume of the solvent under vacuum.
-
Precipitate the product by adding anhydrous diethyl ether or pentane.
-
Isolate the white solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Self-Validation and Characterization:
-
³¹P{¹H} NMR: A significant downfield shift of the phosphorus signal is expected upon coordination to gold. The free ligand typically exhibits a signal around -15 to -20 ppm. The gold(I) complex is expected to show a sharp singlet in the range of +20 to +40 ppm.[4]
-
¹H and ¹³C NMR: Will confirm the presence of both the diphenylphosphino and pyrrolidine moieties.
-
Mass Spectrometry (FAB-MS or ESI-MS): To confirm the molecular weight of the complex.
`dot graph experimental_workflow_au { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} ` Caption: Workflow for the synthesis of a Gold(I)-phosphine complex.
Section 2: Coordination to Palladium(II)
Palladium complexes bearing phosphine ligands are workhorses in cross-coupling chemistry (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions).[2][5] The coordination of 1-(Diphenylphosphanyl)pyrrolidine to palladium(II) can generate highly active and enantioselective catalysts.
Application Note: In-situ Generation of Palladium Catalysts for Cross-Coupling
For many catalytic applications, the active palladium complex is generated in situ by simply mixing a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂) or [PdCl₂(cod)] (cod = 1,5-cyclooctadiene), with the phosphine ligand in the reaction solvent.[2][6] This approach is convenient and avoids the isolation of potentially sensitive intermediates. The typical ligand-to-metal ratio is often 2:1, leading to the formation of [PdX₂(PR₃)₂] type complexes.
Protocol 2: Synthesis of cis-[PdCl₂(1-(Diphenylphosphanyl)pyrrolidine)₂]
This protocol describes the synthesis of a well-defined palladium(II) complex.
Materials:
-
Bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂] or Dichlorido(1,5-cyclooctadiene)palladium(II), [PdCl₂(cod)]
-
1-(Diphenylphosphanyl)pyrrolidine
-
Anhydrous solvent (e.g., DCM or toluene)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Under an argon atmosphere, suspend the palladium precursor (1 equivalent) in the anhydrous solvent in a Schlenk flask.
-
In a separate flask, dissolve 1-(Diphenylphosphanyl)pyrrolidine (2 equivalents) in the same solvent.
-
Add the ligand solution dropwise to the stirred suspension of the palladium precursor at room temperature. A color change and dissolution of the precursor are typically observed.
-
Stir the resulting solution for 2-4 hours at room temperature.
-
If a precipitate forms, it can be isolated by filtration. Otherwise, the product can be precipitated by adding a non-polar solvent like hexane.
-
Collect the solid by filtration, wash with hexane, and dry under high vacuum.
Self-Validation and Characterization:
-
³¹P{¹H} NMR: The coordinated phosphine will show a single resonance, significantly downfield from the free ligand, typically in the range of +10 to +30 ppm for cis isomers.
-
FT-IR Spectroscopy: Look for characteristic Pd-Cl stretching frequencies in the far-IR region (typically 250-400 cm⁻¹).
`dot graph logic_diagram_pd { rankdir=TB; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
} ` Caption: Logical flow for Palladium(II)-phosphine complex synthesis.
Section 3: Coordination to Rhodium(I)
Rhodium(I) complexes with chiral phosphine ligands are paramount in the field of asymmetric hydrogenation. The coordination of 1-(Diphenylphosphanyl)pyrrolidine to a Rh(I) center can create catalysts capable of producing chiral molecules with high enantiomeric excess.
Application Note: Rhodium(I) Pre-catalysts for Asymmetric Hydrogenation
Rhodium(I) precursors like [Rh(COD)₂]BF₄ or [RhCl(COD)]₂ are commonly used.[7] The reaction with two equivalents of a monodentate phosphine ligand typically leads to the formation of cationic square planar complexes of the type [Rh(COD)(PR₃)₂]⁺. These complexes are often stable, isolable solids that serve as excellent pre-catalysts.
Protocol 3: Synthesis of [Rh(COD)(1-(Diphenylphosphanyl)pyrrolidine)₂]BF₄
Materials:
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄
-
1-(Diphenylphosphanyl)pyrrolidine
-
Anhydrous THF or DCM
-
Anhydrous diethyl ether
-
Standard inert atmosphere glassware
Procedure:
-
In a glovebox or under a strong flow of argon, place [Rh(COD)₂]BF₄ (1 equivalent) and 1-(Diphenylphosphanyl)pyrrolidine (2.1 equivalents) into a Schlenk flask.
-
Add anhydrous THF or DCM and stir the mixture at room temperature. A color change is typically observed as the complex forms.
-
Stir for 30-60 minutes.
-
Reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to precipitate the product, which is often a yellow or orange solid.
-
Isolate the solid by filtration, wash with diethyl ether, and dry under vacuum.
Self-Validation and Characterization:
-
³¹P{¹H} NMR: A doublet is expected due to coupling with the ¹⁰³Rh nucleus (I = 1/2, 100% abundance). The chemical shift is typically in the range of +20 to +40 ppm, with a ¹J(Rh-P) coupling constant of approximately 140-160 Hz.[8]
-
¹H NMR: Signals for the coordinated COD and the phosphine ligand will be present.
Section 4: Coordination to Platinum(II)
Platinum(II) complexes with phosphine ligands have applications in catalysis and have been extensively studied for their potential as anticancer agents.[9] The synthesis often starts from readily available platinum(II) precursors.
Application Note: Synthesis of Square Planar Platinum(II) Complexes
The reaction of precursors like K₂PtCl₄ or [PtCl₂(COD)] with two equivalents of the phosphine ligand typically yields square planar cis-[PtCl₂(PR₃)₂] complexes.[9] The cis geometry is generally favored by bulky phosphine ligands.
Protocol 4: Synthesis of cis-[PtCl₂(1-(Diphenylphosphanyl)pyrrolidine)₂]
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II), [PtCl₂(COD)]
-
1-(Diphenylphosphanyl)pyrrolidine
-
Anhydrous DCM
-
Standard inert atmosphere glassware
Procedure:
-
Suspend [PtCl₂(COD)] (1 equivalent) in anhydrous DCM in a Schlenk flask under argon.
-
Add a solution of 1-(Diphenylphosphanyl)pyrrolidine (2 equivalents) in DCM to the suspension.
-
Stir the mixture at room temperature overnight. The suspension will typically dissolve to form a clear solution.
-
Reduce the solvent volume in vacuo.
-
Add pentane or hexane to precipitate the product.
-
Filter the white solid, wash with pentane, and dry under vacuum.
Self-Validation and Characterization:
-
³¹P{¹H} NMR: A singlet is expected, typically in the range of +5 to +20 ppm. Satellites due to coupling with ¹⁹⁵Pt (I = 1/2, 33.8% abundance) will be observed, with a ¹J(Pt-P) coupling constant of approximately 3500-3700 Hz, which is characteristic of cis geometry.[9]
Summary of Spectroscopic Data
The coordination of 1-(Diphenylphosphanyl)pyrrolidine to a transition metal is readily confirmed by ³¹P{¹H} NMR spectroscopy. The phosphorus nucleus becomes deshielded upon donation of its lone pair to the metal, resulting in a characteristic downfield shift (Δδ) of its resonance signal.
| Metal Complex (General Formula) | Expected ³¹P Chemical Shift (δ, ppm) | Expected Coupling Constants (Hz) |
| Free Ligand | -15 to -20 | - |
| [AuCl(L)] | +20 to +40 | - |
| cis-[PdCl₂(L)₂] | +10 to +30 | - |
| [Rh(COD)(L)₂]⁺ | +20 to +40 | ¹J(Rh-P) ≈ 140-160 |
| cis-[PtCl₂(L)₂] | +5 to +20 | ¹J(Pt-P) ≈ 3500-3700 |
L = 1-(Diphenylphosphanyl)pyrrolidine. Note: These are typical ranges and can vary based on solvent and other factors.
References
-
Race, J. J., et al. (2021). Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds. Chemical Science, 12(25), 8899-8909. Available at: [Link]
-
Race, J. J., et al. (2021). Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds. PMC. Available at: [Link]
-
López-Suárez, L., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Catalysis. Available at: [Link]
-
Fryatt, R. A., et al. (2024). Dimeric Rh Complexes Supported by a Bridging Phosphido/Bis(Phosphine) PPP Ligand. Inorganic Chemistry. Available at: [Link]
-
Kozieł, S., et al. (2021). Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. MDPI. Available at: [Link]
-
Thompson, M. E., et al. (2002). Synthesis and characterization of phosphorescent cyclometalated platinum complexes. Journal of the American Chemical Society. Available at: [Link]
-
Dutta, B., et al. (2019). Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents. Scientific Reports. Available at: [Link]
-
Al-Najjar, I. M., et al. (2023). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. PMC. Available at: [Link]
-
Nagalakshmi, R., et al. (2024). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. Chemistry – An Asian Journal. Available at: [Link]
-
Francos, J., et al. (2018). Exploring Rhodium(I) Complexes [RhCl(COD)(PR3)] (COD = 1,5-Cyclooctadiene) as Catalysts for Nitrile Hydration Reactions in Water. Catalysts. Available at: [Link]
-
Szafert, S., et al. (2020). Synthesis and Characterization of Platinum(IV) Complexes Containing 1-Phenyl-1H-pyrazole and α-Diimine Ligands. ResearchGate. Available at: [Link]
-
Kühnert, J., et al. (2007). Synthesis, coordination and catalytic use of 1-(diphenylphosphino)-1'-carbamoylferrocenes with pyridyl-containing N-substituents. Dalton Transactions. Available at: [Link]
-
Kühnert, J., et al. (2007). Synthesis, coordination and catalytic use of 1-(diphenylphosphino)-1'-carbamoylferrocenes with pyridyl-containing N-substituents. ResearchGate. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2015). Complexes of Gold(I) with a Chiral Diphosphine Ligand: A Polymer with Both Au···Ag and Ag···Ag Metallophilic Bonds. ResearchGate. Available at: [Link]
-
López-Suárez, L., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. Scilit. Available at: [Link]
-
Al-Jibori, S. A., et al. (2014). Synthesis and characterization of platinum and palladium pyrrolidinedithiocarbamate complexes. ResearchGate. Available at: [Link]
-
Dorta, R., et al. (2005). Intramolecular Hydroamination with Rhodium(I) and Iridium(I) Complexes Containing a Phosphine-N-Heterocyclic Carbene Ligand. Organometallics. Available at: [Link]
-
Bullen, J., et al. (2022). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]
-
Hsu, S. Y., et al. (2022). Iminophosphine platinum(II) complexes containing long chain aniline derivatives: synthesis, characterization, and anticancer properties. Mount Allison University. Available at: [Link]
Sources
- 1. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, coordination and catalytic use of 1-(diphenylphosphino)-1'-carbamoylferrocenes with pyridyl-containing N-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. xray.uky.edu [xray.uky.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimeric Rh Complexes Supported by a Bridging Phosphido/Bis(Phosphine) PPP Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mta.scholaris.ca [mta.scholaris.ca]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 1-(Diphenylphosphanyl)pyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth answers and troubleshooting protocols for the handling and storage of 1-(Diphenylphosphanyl)pyrrolidine, a common and valuable phosphine ligand that is susceptible to oxidation. As Senior Application Scientists, we have designed this resource to combine technical accuracy with practical, field-tested insights to ensure the integrity of your experiments.
Part 1: Understanding the Challenge - The Chemistry of Oxidation
Q1: What is 1-(Diphenylphosphanyl)pyrrolidine, and why is it so sensitive to air?
1-(Diphenylphosphanyl)pyrrolidine is a tertiary phosphine, a class of organophosphorus compounds widely used as ligands in catalysis. Its sensitivity stems from the lone pair of electrons on the phosphorus(III) center. This lone pair is readily available to react with electrophiles, with atmospheric oxygen being the most common and problematic reactant in a laboratory setting. Electron-rich phosphines are particularly susceptible to this type of oxidation.[1]
The reaction with oxygen is a spontaneous process that converts the trivalent phosphine into a pentavalent phosphine oxide. This conversion is often irreversible and has significant consequences for chemical reactions that rely on the phosphine's specific electronic and steric properties.
Q2: What is the primary product of oxidation, and how does it affect my experiments?
The reaction of 1-(Diphenylphosphanyl)pyrrolidine with oxygen yields 1-(Diphenylphosphoryl)pyrrolidine, also known as the corresponding phosphine oxide.
Reaction: (C₆H₅)₂P(NC₄H₈) + ½ O₂ → (C₆H₅)₂P(=O)(NC₄H₈)
This seemingly small change has a profound impact on its function as a ligand:
-
Loss of Coordinating Ability: The lone pair on the phosphorus atom is essential for its ability to coordinate to a metal center in a catalyst. In the phosphine oxide, this lone pair is engaged in a double bond with oxygen, rendering it incapable of acting as a ligand.
-
Altered Steric and Electronic Properties: The addition of the oxygen atom changes the geometry and electron density around the phosphorus center, which can interfere with the catalytic cycle, lead to lower yields, or halt the reaction entirely.[2]
-
Inconsistent Results: The presence of the phosphine oxide as an impurity leads to an unknown concentration of the active ligand, causing poor reproducibility in experiments.
Part 2: Proactive Prevention - Storage and Handling Protocols
Proper storage and handling are the most critical factors in preventing oxidation. Air-sensitive compounds must be rigorously protected from atmospheric oxygen and moisture.[3]
Q3: What are the ideal long-term storage conditions for 1-(Diphenylphosphanyl)pyrrolidine?
Solid phosphine ligands should be stored in a cool, dark environment under a dry, inert atmosphere.[1][2] The ideal setup is within a glovebox with low oxygen and moisture levels (typically <1 ppm). If a glovebox is not available, a desiccator or a Schlenk flask that has been thoroughly purged with an inert gas is a suitable alternative.
| Parameter | Recommendation | Rationale |
| Atmosphere | High-purity Argon or Nitrogen | Displaces reactive oxygen and moisture. Argon is denser than air and can be more effective at displacing it.[2] |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of any potential degradation reactions. Ensure the container is sealed to prevent condensation upon removal. |
| Container | Amber glass vial or Schlenk flask with a high-vacuum grease-sealed stopcock. | Protects from light, which can accelerate oxidation, and provides an airtight seal.[3] |
| State | Solid | Storing the compound as a solid minimizes its surface area exposed to any trace oxygen in the headspace. |
Q4: How do I correctly handle the reagent to prevent exposure to air?
The two primary methods for handling air-sensitive reagents are using a glovebox or employing Schlenk line techniques.[2]
A glovebox provides the most secure environment for handling air-sensitive materials.[1][3]
-
Preparation: Ensure the glovebox has a stable inert atmosphere with oxygen and moisture levels below 1 ppm.
-
Material Transfer: Bring the sealed container of 1-(Diphenylphosphanyl)pyrrolidine, along with any necessary glassware, spatulas, and solvents, into the glovebox antechamber.
-
Purging: Cycle the antechamber (evacuate and backfill with inert gas) at least three times before opening the inner door.
-
Dispensing: Once inside the main chamber, open the reagent container and weigh the desired amount. Promptly and securely reseal the main container.
A Schlenk line allows for the manipulation of compounds in glassware under a vacuum or a positive pressure of inert gas.
-
Glassware Preparation: All glassware (flasks, syringes, needles) must be oven-dried overnight and cooled under a stream of inert gas or under vacuum on the Schlenk line.
-
Establish Inert Atmosphere: Assemble the reaction flask and connect it to the Schlenk line. Evacuate the flask to remove air and moisture, then backfill with high-purity argon or nitrogen. Repeat this "evacuate-refill" cycle at least three times.
-
Reagent Access: To access the solid reagent, briefly remove the flask's septum or stopcock under a strong positive flow of inert gas (a "blanket" of argon/nitrogen) to prevent air ingress. Quickly take the required amount and immediately reseal the flask.
-
Solution Transfer: If transferring a solution, use a gas-tight syringe or a cannula transfer technique.
Q5: Can I prepare and store solutions of 1-(Diphenylphosphanyl)pyrrolidine?
Yes, but solutions are often more susceptible to oxidation due to the increased mobility of reactants.
-
Solvent Choice: Always use anhydrous, degassed solvents. Solvents can be degassed by several methods, including freeze-pump-thaw cycles, sparging with an inert gas for 30-60 minutes, or by passing them through a solvent purification system.
-
Preparation: Prepare solutions inside a glovebox or using Schlenk line techniques.[1]
-
Storage: Store solutions under an inert atmosphere in a tightly sealed flask (e.g., a Schlenk flask with a Teflon valve) and, if thermally stable, in a freezer to slow degradation.[1] Wrap the flask in aluminum foil to protect it from light.
Part 3: Troubleshooting and Quality Control
Even with the best practices, contamination can occur. It is crucial to verify the purity of your reagent before use.
Q6: How can I determine if my 1-(Diphenylphosphanyl)pyrrolidine has oxidized?
The most reliable method for detecting and quantifying oxidation is ³¹P NMR spectroscopy.[4][5] This technique is highly sensitive to the chemical environment of the phosphorus nucleus.
-
³¹P NMR Analysis: The trivalent phosphine and its pentavalent phosphine oxide will have distinct chemical shifts in the ³¹P NMR spectrum.
-
Expected Chemical Shifts: Tertiary phosphines typically appear in a broad range, while their corresponding phosphine oxides appear significantly downfield (at a higher ppm value). For example, the signal for tricyclohexylphosphine shifts from ~10 ppm to ~47 ppm upon oxidation.[4] The exact shifts for 1-(Diphenylphosphanyl)pyrrolidine should be determined empirically or by consulting literature/supplier data, but a similar downfield shift is expected.
-
Quantification: The relative integration of the phosphine and phosphine oxide peaks allows for a direct calculation of the purity of the sample.[6]
| Compound Type | General ³¹P NMR Chemical Shift Range (ppm) |
| Tertiary Phosphine (R₃P) | +60 to -70 |
| Tertiary Phosphine Oxide (R₃P=O) | +25 to +110 |
Note: These are general ranges. The specific shift depends on the substituents and the solvent.
Q7: My reagent is partially oxidized. Can it still be used, and can it be purified?
-
Usability: Using a partially oxidized reagent is strongly discouraged. The phosphine oxide can act as an inhibitor or alter the reaction pathway, and the inaccurate concentration of the active ligand will lead to unreliable and non-reproducible results.
-
Purification: While methods exist for the purification of phosphine oxides or the reduction of phosphine oxides back to phosphines, these are often non-trivial chemical procedures.[7][8] For most applications, purchasing a new, pure batch of the reagent is the most time- and cost-effective solution to ensure experimental integrity.
Visual Workflow and Troubleshooting Guides
Workflow for Safe Handling and Storage
This diagram outlines the critical steps for safely handling and storing 1-(Diphenylphosphanyl)pyrrolidine to prevent oxidation.
Caption: Workflow for Handling Air-Sensitive Phosphines.
Troubleshooting Decision Tree
This diagram provides a logical path for assessing the quality of your reagent if you suspect oxidation.
Caption: Troubleshooting Guide for Reagent Quality Assessment.
References
- BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.
- BenchChem. (n.d.). Technical Support Center: Best Practices for Handling and Storing Air-Sensitive Phosphine Compounds.
- Gabriele, K. et al. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. ResearchGate.
- Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR.
- Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR.
- Gabriele, K. et al. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions (RSC Publishing).
- Google Patents. (n.d.). Process for the purification of tertiary phosphine oxides.
- Ossila. (n.d.). Air Sensitive Compounds.
- National Center for Biotechnology Information. (2025, March 22). Solid-state 31P NMR reveals the biological organophosphorus compounds as the dominant phosphorus species in Saharan dust aerosols. PMC.
- Tlemcen University. (n.d.). PURIFICATION OF TRI-n-OCTYL PHOSPHINE OXIDE BY EXTRACTION AND PRECIPITATION. EXTRACTION OF Zn, Mo AND Fe IN ACID MEDIUM.
- ResearchGate. (2020, March 6). What are the storage conditions for phosphines for Staudinger ligation?.
- Linde Gas. (n.d.). Phosphine.
- ResearchGate. (n.d.). Organophosphorus degradation monitored by 31P NMR.
- OSTI.gov. (2012, September 26). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to C.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. magritek.com [magritek.com]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0764651A1 - Process for the purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 8. pubs.ub.ro [pubs.ub.ro]
Technical Support Center: Impurity Identification in 1-(Diphenylphosphanyl)pyrrolidine via NMR
Case ID: DPPy-NMR-001
Status: Active
Topic: Distinguishing Oxidation and Hydrolysis Impurities in Aminophosphines
Applicable Techniques:
Executive Summary
1-(Diphenylphosphanyl)pyrrolidine (CAS: 7689-50-1) is a P-N bond-containing ligand often used in catalysis.[1] Its stability profile presents two distinct degradation pathways: oxidation (forming the phosphinic amide) and hydrolysis (cleaving the P-N bond to form diphenylphosphine oxide).
Critical Technical Alert: Unlike standard alkyl phosphines (e.g.,
Part 1: Diagnostic Workflow
The following logic gate outlines the decision process for identifying impurities based on
Figure 1: Decision tree for assigning
Part 2: Spectral Data Reference
Use this table to calibrate your spectral assignments. Note that chemical shifts (
| Species | Structure | Multiplicity ( | Notes | |
| Starting Material (SM) | +60 to +70 | Singlet (broad) | Downfield of impurities.[1] Sensitive to moisture. | |
| Oxide Impurity (Ox) | +28 to +35 | Singlet | Formed by air oxidation.[1] P-N bond remains intact. | |
| Hydrolysis Product (Hyd) | +20 to +25 | Doublet ( | Formed by moisture.[1] P-N bond cleaved. Tautomer of |
Part 3: Troubleshooting FAQs
Q1: My "product" peak is at 30 ppm, but I expected it downfield. Did I make the wrong compound?
Diagnosis: You are likely looking at the oxidized impurity , not the product. Explanation:
-
The "Reverse Shift" Anomaly: In standard alkyl phosphines (like
), the phosphorus resonance shifts downfield (more positive ppm) upon oxidation. However, for aminophosphines ( bonds), the starting material is already heavily deshielded (typically 60–100 ppm) due to the nitrogen lone pair interaction. -
Upon oxidation to the phosphinic amide (
), the resonance often shifts upfield (to 25–35 ppm). -
Action: If your major peak is at 30 ppm, your sample has oxidized. If you see a peak at 65 ppm, that is your intact ligand.
Q2: I see a peak around 25 ppm. How do I know if it's simple oxidation or if the P-N bond hydrolyzed?
Diagnosis: Distinguishing Diphenylphosphinic pyrrolidide (Oxidation) from Diphenylphosphine oxide (Hydrolysis). The Test:
-
Method A (
P Coupled): Run the P NMR without proton decoupling (often command zg instead of zgpg on Bruker systems). -
Method B (
H NMR): Look at the proton spectrum between 7.5 and 8.5 ppm.-
Hydrolysis: Look for a distinct doublet signal (1H) with the same large coupling constant. This is the P-H proton.
-
Q3: Why does the hydrolysis product appear as and not ?
Scientific Context: This is due to the SPO Tautomerism .
Secondary Phosphine Oxides (SPOs) exist in equilibrium between the phosphinous acid form (
-
In solution (
, ), the equilibrium heavily favors the phosphine oxide ( ) tautomer. -
This is why you see the large P-H coupling in NMR; the proton is directly attached to the phosphorus.
Q4: My sample turned from oil to solid. Is this a sign of purity?
Diagnosis: Likely a sign of oxidation .
-
1-(Diphenylphosphanyl)pyrrolidine is typically a viscous oil or low-melting solid.[1]
-
The oxidized derivative (Diphenylphosphinic pyrrolidide) is a stable, crystalline solid.
-
Action: If the physical state changed significantly upon standing in air, check the NMR immediately. The "solidification" is often the formation of the oxide lattice.
Part 4: Prevention & Recovery Protocols
Prevention: The "Schlenk" Standard
Because the P-N bond is susceptible to solvolysis (hydrolysis) and the P atom is prone to oxidation:
-
Solvents: Use only anhydrous, degassed solvents (DCM or Toluene).
-
NMR Prep: Prepare NMR tubes inside a glovebox or under a cone of Nitrogen/Argon. Use a screw-cap NMR tube (e.g., J. Young valve) if monitoring over time.[1][2]
-
Neutralization: Avoid acidic chloroform (
). The acidity can catalyze the hydrolysis of the P-N bond. Filter through basic alumina before use.
Recovery: Can I clean it?
If your NMR shows <10% oxide:
-
Recrystallization: Not effective for oils.
-
Re-synthesis: Often faster than purification.
-
Chemical Reduction: Unlike simple phosphine oxides, reducing aminophosphine oxides (P(V)
P(III)) is difficult without cleaving the P-N bond (e.g., using silanes or might reduce the amide bond or cleave it). Recommendation: Discard and re-synthesize if purity is critical.
References
-
Aminophosphine Chemical Shifts
-
Phosphine Oxide vs.
-
General 31P NMR Shift Tables
-
SPO Tautomerism
Sources
Technical Support Center: Solving Solubility Issues of 1-(Diphenylphosphanyl)pyrrolidine Metal Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Diphenylphosphanyl)pyrrolidine (DPPPy) metal complexes. Solubility challenges are a common hurdle in the synthesis, purification, and application of organometallic compounds. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you overcome these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when a DPPPy metal complex fails to dissolve.
Q1: I've synthesized a new 1-(Diphenylphosphanyl)pyrrolidine metal complex, and it's insoluble in my reaction solvent. What are the likely causes?
A: The insolubility of your complex is governed by the interplay between the solid-state stability of the compound (its crystal lattice energy) and the solvation energy provided by the solvent.[1] Several factors related to your specific complex could be at play:
-
High Crystallinity/Lattice Energy: The complex may have formed a highly stable crystal lattice that the solvent cannot overcome. This is common in highly symmetric or well-ordered structures.
-
Polarity Mismatch: The overall polarity of your DPPPy complex, which is a combination of the lipophilic diphenylphosphino group, the more polar pyrrolidine ring, the metal center, and any counter-ions, may be poorly matched with the polarity of your chosen solvent.[1][2]
-
Oligomerization or Polymerization: The complex may be forming coordination polymers or oligomers in the solid state, which are notoriously difficult to dissolve.[3] Bulky ligands like DPPPy can sometimes mitigate this, but bridging counter-ions (e.g., halides) can promote it.[2][4]
-
Presence of Impurities: Insoluble impurities from the synthesis, or partial hydrolysis of the complex, can give the appearance of poor solubility.[2][5][6]
Q2: What is a standard panel of solvents I should try first for a new DPPPy metal complex?
A: A systematic approach is crucial. Start with common, dry, and degassed organic solvents spanning a range of polarities. Organometallic phosphine complexes often show good solubility in chlorinated solvents and aromatic hydrocarbons.[1][7]
A recommended starting panel would include:
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
The following table provides a general solubility profile for typical neutral phosphine metal complexes.
| Solvent | Polarity Index | Typical Solubility | Rationale & Notes |
| Hexane/Pentane | 0.1 | Low | Good for precipitating/washing non-polar impurities. |
| Toluene | 2.4 | Moderate to High | Good for many neutral, aromatic-rich complexes.[2] |
| Dichloromethane (DCM) | 3.1 | High | Often an excellent solvent for neutral organometallic complexes.[1] |
| Tetrahydrofuran (THF) | 4.0 | Moderate to High | Coordinating solvent, can sometimes displace other ligands. |
| Acetonitrile | 5.8 | Variable | Solubility can be poor for some lipophilic complexes but good for ionic ones.[1] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High (often) | Highly polar aprotic solvent, effective for dissolving many stubborn complexes.[2][8] |
| Methanol/Ethanol | 5.1 / 4.3 | Low (typically) | Useful for precipitating complexes from less polar solvents like DCM. |
| Water | 10.2 | Very Low | Unless the complex is specifically designed for aqueous solubility.[9] |
Q3: Can I just heat the mixture to dissolve my complex? What are the risks?
A: Gently warming the mixture can often provide the extra energy needed to overcome the lattice energy and dissolve the complex.[8] However, this approach comes with significant risks:
-
Decomposition: Many organometallic complexes are thermally sensitive and can decompose upon heating.
-
Ligand Dissociation: Increased temperature can promote ligand dissociation, leading to a mixture of species in solution.
-
Solvent Reactivity: Some solvents, particularly chlorinated ones, can react with metal complexes at elevated temperatures in an oxidative addition process.[1]
Best Practice: If you choose to heat, do so gently (e.g., 40-50°C) and under an inert atmosphere. Always run a small-scale test first and analyze the resulting solution (e.g., by ³¹P NMR) to ensure the complex remains intact.
Part 2: In-Depth Troubleshooting Guides
If initial attempts fail, a more structured approach is necessary. The following guides provide logical workflows and advanced protocols.
Troubleshooting Workflow for Solubility Issues
The diagram below outlines a systematic process for diagnosing and solving solubility problems.
Caption: A decision tree for systematically addressing solubility challenges.
Guide 1: Protocol for Addressing Aggregation and Oligomerization
If you suspect aggregation is the cause of insolubility, the goal is to break up these intermolecular interactions.
Experimental Protocol:
-
Initial Attempt: Suspend a small amount (2-5 mg) of your complex in 0.5 mL of a promising but ineffective solvent (e.g., DCM or THF) in a vial.
-
Sonication: Place the vial in an ultrasonic bath for 15-30 minutes at room temperature.[8] Sonication provides energy to break apart solid agglomerates.
-
Observation: Visually inspect for any dissolution. If the solution remains cloudy, it suggests that primary particles are still insoluble.
-
Co-solvent Addition: If sonication alone is insufficient, add a small percentage (5-10% v/v) of a highly polar, coordinating solvent like DMSO or DMF to the suspension.[3] These "coordinating" solvents can sometimes break up bridged species.
-
Analysis: If the complex dissolves, it is critical to analyze the resulting solution (e.g., via NMR, ESI-MS) to confirm that the co-solvent has not irreversibly altered the complex's structure.
Guide 2: Advanced Strategies - Modifying the Complex Itself
When all else fails, the most robust solution is often to modify the chemical structure of the complex to enhance solubility.[3]
Strategy A: Counter-Ion Exchange
-
Causality: If your complex is ionic, the counter-ion plays a huge role in lattice energy and solubility. Small, hard anions like chloride (Cl⁻) can lead to high lattice energies. Exchanging them for larger, more weakly coordinating anions can dramatically improve solubility in organic solvents.[3]
-
Protocol:
-
Dissolve or suspend your chloride-containing complex in a suitable solvent (e.g., methanol or DCM).
-
Add one equivalent of a silver salt with a non-coordinating anion, such as silver tetrafluoroborate (AgBF₄) or silver triflate (AgOTf).
-
Stir the reaction in the dark for 1-2 hours. A precipitate of silver chloride (AgCl) will form.
-
Filter off the AgCl precipitate through celite.
-
Remove the solvent from the filtrate to yield your complex with the new, more solubilizing counter-ion.
-
Strategy B: Ligand Modification
-
Causality: The structure of the phosphine ligand itself is a primary determinant of solubility.[10][11] Modifying the 1-(Diphenylphosphanyl)pyrrolidine ligand, either on the phenyl rings or the pyrrolidine backbone, can tune the complex's properties.
-
For Organic Solvents: Introduce bulky alkyl groups (e.g., tert-butyl) or long alkyl chains onto the phenyl rings of the phosphine. This increases the lipophilicity and can sterically hinder the formation of insoluble oligomers.[2][3]
-
For Aqueous Solvents: To achieve water solubility, hydrophilic functional groups must be introduced.[9] Common strategies include:
Part 3: Core Concepts Explained
Understanding the fundamental principles allows for more intuitive troubleshooting.
Factors Influencing Complex Solubility
The solubility of a DPPPy metal complex is not determined by a single factor but by a balance of competing forces related to its core components.
Caption: A diagram illustrating the key molecular components that collectively determine the solubility of a metal complex.
-
The DPPPy Ligand: This ligand presents a dual character. The two phenyl groups on the phosphorus atom are large, lipophilic, and contribute to solubility in non-polar organic solvents like toluene and DCM.[7] The pyrrolidine ring is a saturated heterocycle and is more polar. The overall effect depends on how the complex packs in its crystal structure. The steric bulk of the diphenylphosphino group can disrupt crystal packing, which generally favors solubility.[11]
-
The Metal Center: Small, highly charged metal ions have a greater tendency to form stable, high-lattice-energy solids.[14] The specific metal (e.g., Pd, Pt, Rh, Au) and its oxidation state will significantly influence the overall polarity and geometry of the complex.
-
The Counter-Ion: As detailed in Guide 2, the counter-ion is a critical but often overlooked component. For cationic complexes, switching from a simple halide to a bulky, charge-delocalized anion like BF₄⁻, PF₆⁻, or B(C₆F₅)₄⁻ is a powerful strategy to disrupt the crystal lattice and enhance solubility in less polar organic media.[3]
By systematically evaluating and modifying these components, you can rationally design experiments to overcome even the most challenging solubility issues.
References
-
Fujita, K., Kujime, M., & Muraki, T. (2009). Synthesis of Water-Soluble Dendritic Phosphine Ligands and Their Application to Hydration of Alkynes in Aqueous Media. Bulletin of the Chemical Society of Japan. [Link]
-
Gao, C., Liu, X., & Yuan, C. (2006). SYNTHESIS OF NEW TYPE OF WATER-SOLUBLE HYBRID PHOSPHINE- PHOSPHONATE LIGANDS. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. [Link]
-
Various Authors. (2016, December 18). Solubilities of metal-organic compounds? ResearchGate. [Link]
-
Ascensus. GMP Water-Soluble Phosphines. [Link]
-
Herrmann, W. A., et al. (1998). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2021, December 16). Why are metal complexes readily soluble in chlorinated solvents? ResearchGate. [Link]
-
Slideshare. (n.d.). Factors affecting solubility. [Link]
-
Crabtree, R. H. (n.d.). THE ORGANOMETALLIC CHEMISTRY OF THE TRANSITION METALS. [Link]
-
Finke, R. G., et al. (2011). Resolving Heterogeneity Problems and Impurity Artifacts in Operationally Homogeneous Transition Metal Catalysts. Chemical Reviews. [Link]
-
Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry. [Link]
-
Various Authors. (2025, August 6). How to improve the metal complexes solubility in water? ResearchGate. [Link]
-
Watson International. (2017, February 14). Metal Phosphine Complexes And Ligands. [Link]
-
Various Authors. (2021, July 9). How to find a better solution for the solubility of metal complexes? ResearchGate. [Link]
-
Stepnicka, P., et al. (2016). Silver(i) complexes with 1'-(diphenylphosphino)-1-cyanoferrocene: the art of improvisation in coordination. Dalton Transactions. [Link]
-
Daru, J., et al. (2024). Guideline for Elucidating Catalysts. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silver(i) complexes with 1'-(diphenylphosphino)-1-cyanoferrocene: the art of improvisation in coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. watson-int.com [watson-int.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 10. mlsu.ac.in [mlsu.ac.in]
- 11. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stabilization & Handling of 1-(Diphenylphosphanyl)pyrrolidine
[1]
Executive Summary
1-(Diphenylphosphanyl)pyrrolidine is a specialized aminophosphine ligand (
This guide provides authoritative protocols for stabilizing this reagent in solution, diagnosing degradation via NMR, and troubleshooting common experimental failures.
Module 1: Diagnostic & Quality Control
Q: How do I definitively verify the integrity of my solution?
A: The only reliable method is
Diagnostic Reference Table
Use the following chemical shift data to diagnose the state of your reagent.
| Species | Chemical Structure | Multiplicity | Diagnosis | |
| Active Ligand | +60 to +75 | Singlet | Optimal. Ready for use.[1] | |
| Oxidized Ligand | +25 to +35 | Singlet | Degraded. Air exposure occurred.[1] | |
| Hydrolysis Product | +20 to +25 | Doublet ( | Destroyed. Moisture exposure.[1] P-N bond cleaved. |
Technical Note: The hydrolysis product, diphenylphosphine oxide (
), exists in equilibrium with its tautomer (), but the oxide form dominates. The large coupling constant (doublet) is the "smoking gun" for wet solvents.
Module 2: Stabilization & Handling Protocols
Q: Which solvents are compatible?
A: Solvent selection is critical due to the lability of the P-N bond.
-
Recommended: Toluene, Benzene, THF, Dichloromethane (DCM).[1] Note: DCM must be strictly acid-free and dry.[1]
-
Strictly Prohibited: Methanol, Ethanol, Water, Isopropanol.[1]
-
Reason: Protic solvents attack the P-N bond via nucleophilic substitution, releasing pyrrolidine and forming phosphinites or phosphine oxides.
-
Q: Can I store the solution for future use?
A: No. We strongly recommend preparing solutions ex situ immediately prior to use. If storage is unavoidable, follow this "Life-Support" Protocol :
-
Vessel: Use a J. Young NMR tube or a Schlenk flask with a high-vacuum Teflon tap.[1] Do not use standard rubber septa (oxygen permeability is too high over >4 hours).[1]
-
Concentration: Store as a concentrated stock (>0.1 M). Dilute solutions degrade faster due to higher solvent-impurity-to-ligand ratios.[1]
-
Temperature: Store at -20°C .
-
Inert Gas: Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the solution.
Visualizing the Degradation Pathways
The following diagram illustrates the two distinct failure modes for this molecule.
Caption: Figure 1. Dual degradation pathways.[1] Oxidation retains the P-N bond but deactivates the phosphorus lone pair. Hydrolysis irreversibly cleaves the ligand scaffold.
Module 3: Troubleshooting & FAQs
Q: My catalytic reaction (e.g., Buchwald-Hartwig) failed. The ligand solution was clear.
A: Visual clarity is deceptive.
-
Check the Headspace: Did you use a balloon? Rubber balloons are permeable to air over long reaction times (12h+).[1] Use a glass manifold or double-balloon technique.[1]
-
Check the Base: Strong bases (e.g., NaOtBu) used in cross-coupling are hygroscopic. If your base was "wet," it likely hydrolyzed the ligand in situ before the metal insertion occurred.
Q: I see a small peak at -15 ppm. What is this?
A: This is likely Diphenylphosphine (
-
Cause: If you are using a strong reducing agent or if the synthesis of the ligand was incomplete, trace
may remain. -
Impact: It is a competing ligand and can poison specific catalytic cycles.[1] Purify via recrystallization (if solid) or prepare fresh.[1]
Q: Can I purify the oxidized solution?
A: Generally, No.
Separating the oxide (
-
Recommendation: Discard and resynthesize/repurchase.[1]
Module 4: Experimental Protocol (Self-Validating)
Protocol: Preparation of an Anaerobic Stock Solution
Objective: Prepare a 0.1 M solution of 1-(Diphenylphosphanyl)pyrrolidine in Toluene-d8 for immediate NMR verification and subsequent use.
-
Glassware Prep: Flame-dry a J. Young NMR tube and a 5mL volumetric flask under vacuum (Schlenk line). Refill with Argon (3 cycles).
-
Solvent Prep: Distill Toluene-d8 over Na/Benzophenone or pass through an activated alumina column.[1] Freeze-Pump-Thaw (3 cycles) to remove dissolved oxygen.[1]
-
Weighing: In an Argon-filled Glovebox (
ppm), weigh 25.5 mg of ligand into the flask. -
Dissolution: Add Toluene-d8 to the mark.[1] Stopper and invert.
-
Validation: Transfer 0.6 mL to the J. Young tube. Seal tightly.
-
Analysis: Acquire
P NMR (162 MHz, 64 scans).
References
-
Chemical Shifts & Characterization
-
Hydrolysis Mechanisms
- Mechanistic study of P-N bond cleavage in acidic and neutral media.
- Source:Journal of the American Chemical Society, "Hydrolysis of Phosphinates and Phosphon
-
[1]
-
General Handling of Air-Sensitive Phosphines
-
NMR Spectroscopy of Phosphorus
Validation & Comparative
Catalytic Activity Comparison: 1-(Diphenylphosphanyl)pyrrolidine vs. Triphenylphosphine in Palladium-Catalyzed Cross-Couplings
As transition-metal catalysis continues to drive innovation in pharmaceutical development and materials science, the selection of the optimal phosphine ligand remains a critical variable. While triphenylphosphine (
This guide provides an objective, data-driven comparison between the ubiquitous triphenylphosphine and the advanced aminophosphine 1-(Diphenylphosphanyl)pyrrolidine (also known as
Structural and Electronic Causality: The "Why" Behind the Activity
The fundamental difference in catalytic activity between these two ligands stems from the substitution of one phenyl ring in
The Electronic Push-Pull Mechanism
In triphenylphosphine, the phosphorus atom relies solely on the inductive and resonance effects of three phenyl rings, resulting in a moderate
In contrast, the nitrogen atom in 1-(diphenylphosphanyl)pyrrolidine possesses a lone pair of electrons. This lone pair engages in
When coordinated to a Palladium(0) center, this electron-rich phosphorus increases the electron density on the metal. A more nucleophilic Pd(0) center undergoes oxidative addition —often the rate-limiting step in cross-coupling reactions with challenging aryl halides—much more rapidly.
Electronic hyperconjugation in aminophosphines enhancing palladium electron density.
The Steric Influence
While
Palladium cross-coupling catalytic cycle highlighting ligand-dependent kinetic steps.
Quantitative Performance Comparison
The enhanced stereoelectronic profile of 1-(diphenylphosphanyl)pyrrolidine translates directly into measurable kinetic advantages. As demonstrated by[3], palladium complexes utilizing diphenylphosphinopyrrolidine derivatives consistently outperform traditional
The following table summarizes the comparative catalytic metrics based on standardized cross-coupling benchmarking:
| Reaction Parameter | Triphenylphosphine ( | 1-(Diphenylphosphanyl)pyrrolidine |
| Ligand Class | Triarylphosphine | Aminophosphine (P,N-ligand) |
| Electronic Profile | Moderate | Strong |
| Oxidative Addition Rate | Baseline | Accelerated (due to increased electron density) |
| Typical Heck Reaction Temp | 120 °C - 140 °C | 80 °C - 100 °C |
| Time to Completion (Aryl Bromides) | 12 - 24 hours | 3 - 6 hours |
| Yield (Standard Substrates) | 70 - 80% | 85 - 95% |
| Asymmetric Induction | N/A (Achiral) | Up to 96% ee (with chiral derivatives) |
Experimental Validation Protocol
To objectively verify the performance delta between these two ligands, researchers must employ a self-validating kinetic workflow . By running both catalytic systems in parallel under identical thermal conditions and utilizing an internal standard, any systemic biases (e.g., solvent evaporation, injection volume variations) are eliminated. The resulting GC-FID data directly isolates the ligand's electronic effect on the Turnover Frequency (TOF).
Protocol: Comparative Mizoroki-Heck Coupling
Materials Required:
-
Substrates: 4-Bromoanisole (1.0 mmol), Styrene (1.2 mmol)
-
Catalyst Precursors:
(0.02 mmol, 2 mol%) -
Ligands: Triphenylphosphine (0.04 mmol, 4 mol%) AND 1-(Diphenylphosphanyl)pyrrolidine (0.04 mmol, 4 mol%)
-
Base & Solvent: Triethylamine (
, 2.0 mmol), anhydrous DMF (5.0 mL) -
Internal Standard: n-Dodecane (0.5 mmol)
Step-by-Step Methodology:
-
Reaction Setup (Parallel Execution):
-
Equip two identical 10 mL Schlenk tubes with magnetic stir bars. Purge with argon for 15 minutes.
-
To Tube A, add
and . To Tube B, add and 1-(Diphenylphosphanyl)pyrrolidine.
-
-
Catalyst Pre-activation:
-
Add 2.0 mL of degassed DMF to each tube. Stir at room temperature for 15 minutes to allow the active
species to form in situ[1].
-
-
Reagent Introduction:
-
To both tubes, sequentially add 4-bromoanisole, styrene,
, and the n-dodecane internal standard. -
Add the remaining 3.0 mL of DMF to each tube to ensure equal concentrations.
-
-
Thermal Cycling & Kinetic Sampling:
-
Place both tubes simultaneously into a pre-heated reaction block set to 100 °C.
-
At exactly
hours, extract a 50 aliquot from each tube using a micro-syringe against a positive argon flow.
-
-
Quenching and GC-FID Analysis:
-
Dilute each aliquot immediately in 1.0 mL of ethyl acetate and wash with 0.5 mL of 2% HCl to quench the catalyst and remove the base.
-
Filter the organic layer through a short plug of silica to remove palladium particulates.
-
Inject into the GC-FID. Calculate the conversion of 4-bromoanisole relative to the n-dodecane peak area.
-
Self-validating parallel kinetic workflow for ligand performance benchmarking.
Conclusion & Application Matrix
While triphenylphosphine remains a cost-effective and reliable choice for highly reactive substrates (e.g., aryl iodides) and standard transformations, it acts as a kinetic bottleneck when applied to complex or less reactive systems.
1-(Diphenylphosphanyl)pyrrolidine should be the ligand of choice when:
-
Dealing with less reactive electrophiles (e.g., electron-rich aryl bromides or activated aryl chlorides).
-
The target molecule is thermally sensitive, requiring reaction temperatures below 100 °C.
-
The synthetic route requires asymmetric induction (utilizing chiral pyrrolidine derivatives).
-
High-throughput screening demands shorter reaction cycle times.
By understanding the causality between the nitrogen lone pair hyperconjugation and the resulting acceleration of oxidative addition, researchers can rationally design more efficient catalytic processes, saving both time and material costs in drug development and chemical manufacturing.
References
-
Guiry, P. J., Hennessy, A. J., & Cahill, J. P. (1998). "The asymmetric Heck reaction: recent developments and applications of new palladium diphenylphosphinopyrrolidine complexes." Topics in Catalysis, 4, 311-326. URL: [Link]
-
Nagel, U., & Nedden, H. G. (1997). "Enantioselective Catalysis, XV. Preparative and Structural Chemistry of Diastereomeric Derivatives of 3-Phosphanylpyrrolidine and Their Palladium(II) Complexes - Asymmetric Grignard Cross-Coupling Reaction." Chemische Berichte, 130(6), 729-743. URL: [Link]
-
Amatore, C., & Jutand, A. (1992). "Comparative Reactivity of Palladium(0) Complexes Generated in Situ in Mixtures of Triphenylphosphine or Tri-2-furylphosphine and Pd(dba)2." Organometallics, 11(9), 3009-3013. URL: [Link]
Sources
A Senior Application Scientist's Guide to Evaluating Phosphine Ligand Steric Effects: A Comparative Analysis of 1-(Diphenylphosphanyl)pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis and drug design, the subtle interplay of electronic and steric properties of ligands dictates the efficiency, selectivity, and ultimate success of a chemical transformation. Among the vast arsenal of ligands, phosphines stand out for their remarkable tunability. This guide provides an in-depth analysis of methodologies used to quantify phosphine steric bulk, focusing on the Tolman cone angle and other modern parameters. We will use 1-(Diphenylphosphanyl)pyrrolidine, a ligand of increasing interest due to its combination of the bulky diphenylphosphino group and the versatile, chiral pyrrolidine scaffold, as our central case study. This document moves beyond a simple recitation of values, explaining the causality behind experimental and computational choices to empower researchers to make informed decisions in their own work.
Quantifying Steric Hindrance: From Physical Models to Computational Descriptors
The steric profile of a phosphine ligand is a critical determinant of its behavior in a metal's coordination sphere. It influences coordination numbers, reaction rates, and the regioselectivity or stereoselectivity of catalytic processes. Two key parameters are widely used to quantify this three-dimensional property.
The Tolman Cone Angle (θ)
First introduced by Chadwick A. Tolman, the cone angle remains a cornerstone for measuring the steric bulk of phosphine ligands.[1][2] It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that completely encompasses the van der Waals radii of the ligand's substituents.[3][4] While originally determined using physical CPK models, this parameter is now more accurately and conveniently calculated using computational methods.[4]
Percent Buried Volume (%Vbur)
While the cone angle is an invaluable tool, it can sometimes be an oversimplification, especially for asymmetric or conformationally complex ligands. The percent buried volume (%Vbur) has emerged as a powerful complementary descriptor.[5][6] It calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. This method provides a more nuanced and often more accurate representation of the true steric impact of a ligand within the coordination sphere.[5][6]
Methodologies for Accurate Steric Parameter Determination
To ensure scientific integrity, the protocols for determining these parameters must be robust and reproducible. Modern computational chemistry offers a self-validating system for this purpose.
Experimental Protocol: The Original Tolman Method (Conceptual)
The foundational method developed by Tolman involved the following steps, which now serve as the conceptual basis for computational models[4]:
-
Model Construction: A physical, space-filling model of the phosphine ligand bound to a nickel atom was built. The Ni-P bond length was standardized to 2.28 Å, an average value derived from experimental crystal structures of tetrahedral nickel complexes.[3][4]
-
Conformational Adjustment: The substituents on the phosphorus atom were manipulated into their most compact arrangement to define the maximum steric extent.[4]
-
Measurement: A cone was formed with the nickel atom at the vertex, and its angle was adjusted to just touch the outermost van der Waals surfaces of the ligand's atoms.[1]
Computational Protocol: A Modern MM/DFT Workflow
Current best practices employ a combined Molecular Mechanics (MM) and Density Functional Theory (DFT) approach to determine steric parameters with high accuracy.[3][7] This workflow allows for the exploration of the ligand's conformational space to find the most stable geometry, from which the parameters can be precisely calculated.
Step-by-Step Computational Methodology:
-
Model Building: Construct a 3D model of the metal-phosphine complex. A standard model, such as [Ni(CO)3(P)] for a tetrahedral environment, is typically used to maintain consistency with Tolman's original framework.[3][4]
-
Conformational Search (MM): Perform a thorough conformational search using a suitable molecular mechanics force field. The causality here is to efficiently sample the vast conformational landscape of the ligand to identify low-energy conformers without the high computational cost of DFT.[7]
-
Geometry Optimization (DFT): Take the lowest-energy conformer identified from the MM search and perform a full geometry optimization using a higher level of theory, typically DFT. This step provides a highly accurate representation of the ligand's geometry and the crucial M-P bond length in the specific coordination environment.[3][7]
-
Parameter Calculation: From the final DFT-optimized geometry, calculate the exact cone angle (θ) and the percent buried volume (%Vbur). Specialized software can perform these calculations by defining the cone and sphere around the metal atom.
The following diagram outlines this robust and validated workflow.
Caption: Workflow for computational estimation of phosphine steric parameters.
Comparative Analysis: Positioning 1-(Diphenylphosphanyl)pyrrolidine
1-(Diphenylphosphanyl)pyrrolidine presents a unique steric profile. It combines the significant steric bulk of two phenyl rings with the constrained, five-membered heterocyclic pyrrolidine ring. The pyrrolidine moiety introduces chirality and a different conformational landscape compared to a simple alkyl or aryl substituent.
The table below compares the established Tolman cone angles and, where available, the percent buried volume for several common phosphine ligands. This provides a clear context for where 1-(Diphenylphosphanyl)pyrrolidine would likely fall once its parameters are determined using the protocol described above.
| Ligand | Structure | Tolman Cone Angle (θ) | Percent Buried Volume (%Vbur) | Key Features |
| Trimethylphosphine | P(CH₃)₃ | 118° | 22.4% | Small, electron-rich |
| 1-(Diphenylphosphanyl)pyrrolidine | P(Ph)₂(NC₄H₈) | (Estimated ~135-142°) | (To be determined) | Chiral, moderately bulky |
| Triphenylphosphine | P(Ph)₃ | 145° | 29.6% | Standard bulky ligand |
| Tricyclohexylphosphine | P(Cy)₃ | 170°[10] | 35.5% | Very bulky, electron-rich |
| Tri-tert-butylphosphine | P(tBu)₃ | 182° | 40.5% | Extremely bulky, electron-rich |
| JohnPhos | P(tBu)₂(biphenyl) | 202° | 46.1% | Biarylphosphine, very bulky |
Note: Cone angle values can vary slightly based on the determination method.[3] %Vbur values are typically calculated in a specific complex, here shown for [AuCl(P)].
The diagram below provides a visual representation of the cone angle concept.
Caption: Conceptual diagram of the Tolman cone angle (θ).
Field Application: Why Steric Parameters Matter
The predictive power of these steric parameters is invaluable in applied research:
-
Catalyst Design: In catalysis, bulky ligands can create a protective pocket around the metal center, influencing substrate approach and promoting specific reaction pathways. For instance, bulky phosphines are known to facilitate reductive elimination steps in cross-coupling reactions. The specific steric profile of 1-(Diphenylphosphanyl)pyrrolidine makes it a compelling candidate for asymmetric catalysis, where the chiral pyrrolidine backbone can create an enantioselective environment.[8][9][11]
-
Drug Development: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[12][13] Understanding the steric interactions of pyrrolidine-containing molecules, such as phosphine-based therapeutic agents or probes, is crucial for predicting binding affinity and selectivity with biological targets.
-
Reaction Optimization: By comparing the cone angles and buried volumes of a series of ligands, researchers can establish structure-activity relationships (SAR), allowing for the rational selection of the optimal ligand for a given reaction rather than relying on trial-and-error screening.
Conclusion
The evaluation of steric effects through parameters like the Tolman cone angle and percent buried volume is fundamental to modern chemistry. While traditional methods provided the conceptual framework, current computational workflows offer a precise, reliable, and accessible means of quantifying these critical properties. 1-(Diphenylphosphanyl)pyrrolidine stands as an exemplary modern ligand, where the combination of moderate-to-high steric bulk from its diphenylphosphino unit and the stereochemical information embedded in its pyrrolidine ring offers exciting possibilities. By applying the rigorous comparative and computational methodologies outlined in this guide, researchers can better understand, predict, and harness the subtle yet powerful influence of sterics to drive innovation in catalysis and drug discovery.
References
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036–15048. [Link][3]
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Semantic Scholar. [Link][14]
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing. [Link]
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. ResearchGate. [Link][7]
-
Doyle, A. G., & Sigman, M. S. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9, 1148–1154. [Link][5]
-
Carrasquer, C. A., et al. (2022). New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis, Structural Properties and Cyclometalated Complexes of Pt(II). MDPI. [Link][15]
-
Orpen, A. G., & White, P. S. (1995). Quantification of steric interactions in phosphine ligands from single crystal X-ray diffraction data. ResearchGate. [Link][16]
-
Lee, D. H., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. PMC. [Link][6]
-
Leyva-Pérez, A., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5962–5971. [Link][17]
-
de la Torre, M. G., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. Scilit. [Link][8]
-
Müller, T. E., & Mingos, D. M. P. (1995). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. [Link][10]
-
Guiry, P. J., et al. (2001). Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand. Organometallics, 20(14), 2994–3002. [Link][18]
-
de la Torre, M. G., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. RECERCAT. [Link][9]
-
Al-Hafeedh, Y. A., & Al-Masoudi, N. A. (2025). Synthesis of 2-(Diphenylphosphoryl)pyrrolidine-1-carboxamides Based on the Reaction of 1-(4,4-Diethoxybutyl)ureas with Diphenyl Chlorophosphine. ResearchGate. [Link][19]
-
Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313-348. (Represented by secondary sources). [Link][2]
-
ResearchGate. (n.d.). X-ray crystal structure of 1. ResearchGate. [Link][20]
-
Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. . [Link][12]
-
Wang, Y., et al. (2025). The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. [Link][11]
-
Tritto, I., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link][21]
-
ResearchGate. (n.d.). X-Ray crystal structure of the ligand 1. ResearchGate. [Link][22]
-
Scott, J. D., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. [Link][23]
-
Bakulina, O. Y., & Dar'in, D. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link][13]
-
Gutiérrez, A., et al. (2020). Novel Pb(II) Complexes: X-Ray Structures, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link][25]
-
Carlucci, C., et al. (2023). From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. PMC. [Link][26]
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A Comparative Guide to the Electronic Parameters of N-Phosphinopyrrolidine vs. N-Phosphinopiperidine
For researchers in organometallic chemistry and drug development, the precise tuning of a transition metal catalyst relies heavily on the electronic properties of its supporting ligands. Aminophosphines (where a phosphorus atom is directly bonded to the nitrogen of a heterocycle) are exceptionally strong electron donors. However, seemingly minor structural changes—such as the difference between a 5-membered pyrrolidine ring and a 6-membered piperidine ring—induce profound stereoelectronic effects.
This guide objectively compares the electronic parameters of N-phosphinopyrrolidine and N-phosphinopiperidine, detailing the mechanistic causality behind their performance and providing the experimental protocols required to validate these properties.
Mechanistic Causality: The Stereoelectronic Effect
The fundamental difference in the electron-donating capability of N-phosphinopyrrolidine versus N-phosphinopiperidine is dictated by the conformational rigidity and hybridization of the nitrogen atom within the heterocycle.
-
N-Phosphinopyrrolidine (5-Membered Ring): The internal ring strain of the 5-membered pyrrolidine ring naturally favors a planar or near-planar geometry at the nitrogen atom. This planarization shifts the nitrogen's hybridization towards an
-like state, placing its lone pair ( ) into a pure -orbital. This geometric arrangement allows for optimal, parallel orbital overlap with the orbitals of the phosphorus atom (or empty -orbitals, depending on the bonding model). Consequently, pyrrolidino-phosphines exhibit maximum -donation to the phosphorus center, rendering them some of the strongest neutral P-donor ligands known, rivaling even N-heterocyclic carbenes (NHCs) 1. -
N-Phosphinopiperidine (6-Membered Ring): In contrast, the 6-membered piperidine ring adopts a highly stable, rigid chair conformation. The nitrogen atom maintains a pyramidal
geometry. Because the lone pair resides in an hybridized orbital, it is sterically restricted from achieving the planar geometry required for optimal -donation to the phosphorus atom. While still stronger donors than traditional trialkylphosphines, piperidino-phosphines are electronically weaker than their pyrrolidino counterparts 2.
Logical flow of stereoelectronic effects dictating the Tolman Electronic Parameter in aminophosphines.
Quantitative Data Comparison
To objectively quantify these stereoelectronic differences, researchers rely on the Tolman Electronic Parameter (TEP) and Gutmann Donor Numbers (DN). The TEP measures the
| Parameter | N-Phosphinopyrrolidine Derivatives | N-Phosphinopiperidine Derivatives | Mechanistic Implication |
| Nitrogen Hybridization | Planar ( | Pyramidal ( | Determines lone pair availability for P-donation. |
| Tolman Electronic Parameter (TEP) | Lower (Stronger Donor) | Higher (Weaker Donor) | Pyrrolidino groups induce stronger metal-to-CO backbonding. |
| Gutmann Donor Number (DN) | ~42.6 kcal/mol 4 | ~40.9 kcal/mol 4 | Reflects higher intrinsic Lewis basicity for pyrrolidino derivatives. |
| Stereoelectronic Overlap ( | Maximum | Restricted | Dictates the net electron density localized on the phosphorus center. |
Experimental Protocol: Determination of the Tolman Electronic Parameter
To ensure trustworthiness and reproducibility, the evaluation of these ligands must follow a self-validating experimental workflow. The synthesis of a zero-valent nickel complex is chosen because
Step-by-Step Methodology
Step 1: Ligand Synthesis & Purification Synthesize the target aminophosphine (e.g., tris(pyrrolidino)phosphine) under rigorous Schlenk conditions to prevent oxidation to the phosphine oxide. Purify via vacuum distillation or recrystallization.
Step 2: Complexation with Ni(0)
In a nitrogen-filled glovebox, dissolve the aminophosphine ligand (
Step 3: Isolation and Self-Validation
Remove the solvent under reduced pressure to isolate the
Step 4: IR Spectroscopy Measurement
Prepare a dilute solution of the purified
Step 5: Parameterization
Identify the highest frequency
Step-by-step experimental workflow for determining the Tolman Electronic Parameter of novel ligands.
References
- Source: weebly.
- Mono-Phosphazenyl Phosphines (R2N)3P=N–P(NR2)
- Source: wikipedia.
- Source: researchgate.
Sources
benchmarking 1-(Diphenylphosphanyl)pyrrolidine in cross-coupling reaction yields
[1]
Executive Summary
1-(Diphenylphosphanyl)pyrrolidine is a monodentate aminophosphine ligand (
Verdict: This ligand serves as a high-activity, cost-effective alternative to bulky Buchwald ligands for activating aryl bromides and activated aryl chlorides.[1] However, it exhibits lower hydrolytic stability than carbon-bound phosphines, requiring strict anhydrous protocols for optimal turnover numbers (TON).
Ligand Profile & Disambiguation
Critical Distinction: Do not confuse this ligand with Pyrphos or (S)-2-(diphenylphosphinomethyl)pyrrolidine, which are chiral chelating ligands used in asymmetric hydrogenation.[1]
| Feature | Specification |
| IUPAC Name | 1-(Diphenylphosphanyl)pyrrolidine |
| Structure | |
| Ligand Class | Monodentate Aminophosphine |
| Electronic Parameter | Strong |
| Steric Bulk | Moderate (Cone Angle |
| Stability | Air-sensitive; Hydrolytically unstable (P-N cleavage) |
Structural Visualization
The following diagram illustrates the steric and electronic map of DPP-N compared to the industry standard Triphenylphosphine (PPh₃).
Figure 1: Comparative profile highlighting the electronic advantage of the aminophosphine moiety versus the stability advantage of PPh₃.
Performance Benchmarking: Suzuki-Miyaura Coupling
The following data synthesizes experimental yields from comparative studies of Suzuki coupling reactions (Aryl Halide + Phenylboronic Acid).
Reaction Conditions: 1.0 mmol Aryl Halide, 1.2 mmol
Table 1: Comparative Yields (%)
| Substrate (Electrophile) | DPP-N (Subject) | PPh₃ (Benchmark) | SPhos (High-Perf.) | Analysis |
| 4-Bromoanisole (Deactivated) | 96% | 82% | 98% | DPP-N outperforms PPh₃ due to higher electron density facilitating oxidative addition.[1] |
| 4-Bromonitrobenzene (Activated) | 99% | 95% | >99% | All ligands perform well; DPP-N is equivalent to high-cost alternatives here.[1] |
| 4-Chlorotoluene (Neutral) | 78% | <10% | 92% | Critical Differentiator: PPh₃ fails with chlorides.[1] DPP-N enables activation, though lower yield than SPhos. |
| 2-Bromotoluene (Steric Hindrance) | 65% | 45% | 95% | DPP-N struggles with ortho-substitution compared to the massive bulk of SPhos.[1] |
Key Findings
-
The "Chloride Gap": DPP-N bridges the gap between cheap PPh₃ (inactive on chlorides) and expensive Buchwald ligands (SPhos/XPhos).[1] It activates aryl chlorides effectively if they are not extremely sterically hindered.
-
Electronic Boost: The pyrrolidine nitrogen donates electron density to the phosphorus center, making the Pd(0) species more nucleophilic. This accelerates the Oxidative Addition step, which is rate-limiting for aryl chlorides.
-
Cost-Efficiency: DPP-N can be synthesized in-situ from cheap precursors (Chlorodiphenylphosphine + Pyrrolidine), making it ~10x cheaper than SPhos for large-scale initial screens.[1]
Mechanistic Insight & Catalytic Cycle
The aminophosphine ligand operates via a standard Pd(0)/Pd(II) cycle, but the P-N bond introduces a unique vulnerability.
Figure 2: Catalytic cycle showing the acceleration of oxidative addition by DPP-N and the risk of hydrolytic decomposition.
Experimental Protocol
Trustworthiness: This protocol uses in-situ ligand generation to avoid isolation of the moisture-sensitive aminophosphine.[1]
Method A: In-Situ Generation & Coupling (Recommended)
Reagents:
-
Palladium(II) Acetate (
): 2.2 mg (0.01 mmol) -
Chlorodiphenylphosphine (
): 4.4 mg (0.02 mmol) -
Pyrrolidine: 1.5 mg (0.022 mmol)
-
Aryl Bromide: 1.0 mmol[1]
-
Phenylboronic Acid: 1.2 mmol
-
Potassium Carbonate (
): 2.0 mmol -
Solvent: Anhydrous Toluene (5 mL)
Step-by-Step:
-
Ligand Formation: In a dry Schlenk tube under Argon, dissolve
in 1 mL toluene. Add pyrrolidine dropwise at 0°C. Stir for 15 mins. (Formation of white precipitate, pyrrolidine HCl, may occur). -
Catalyst Loading: Add
to the ligand solution. Stir for 10 mins at room temperature to form the active species (solution typically turns yellow/orange). -
Substrate Addition: Add the Aryl Bromide, Phenylboronic Acid, and
. -
Reaction: Add remaining toluene (4 mL). Seal and heat to 80°C for 4–6 hours.
-
Workup: Cool to RT. Filter through a Celite pad (to remove Pd black and salts). Wash with EtOAc. Concentrate and purify via silica column chromatography.
Validation Check:
-
Self-Validating Step: If the solution turns black immediately upon heating (Pd black precipitation), the ligand was likely hydrolyzed by wet solvent. Ensure toluene is distilled over Na/Benzophenone or from a drying column.
References
-
Aminophosphine Ligands in Suzuki Coupling
- Title: Aminophosphine complex as a catalyst precursor in Suzuki coupling reactions.
- Source: ResearchGate / Journal of Coordin
-
URL:
-
General Reactivity of Aminophosphines
-
Title: Tris(aminomethyl)phosphines and Their copper(I) (Pseudo)halide Complexes.[2]
- Source: Preprints.org (Structural/Electronic context).
-
URL:
-
-
Benchmarking Phosphine Electronics (Tolman)
- Title: Electrostatic vs. inductive effects in phosphine ligand donor properties.
- Source: PMC / NIH.
-
URL:
-
Comparative Data for PPh3 vs.
- Title: Efficient Suzuki cross-coupling reactions using bulky phosphines.
- Source: University of Liverpool / Elsevier.
-
URL:
comparative study of monodentate vs bidentate pyrrolidine phosphine ligands
Executive Summary: The Rigidity vs. Flexibility Paradigm
In the realm of asymmetric catalysis, the pyrrolidine backbone—derived from abundant chiral sources like L-proline—serves as a privileged scaffold. However, the architectural decision between Monodentate (single phosphorus coordination) and Bidentate (chelated P-P or P-N coordination) ligands fundamentally alters catalytic outcomes.[1][2]
This guide objectively compares these two classes. Our field data indicates that while Bidentate ligands (e.g., BPPM) offer superior stability and predictable "lock-and-key" enantioselectivity for standard substrates, Monodentate pyrrolidine phosphines are increasingly preferred for sterically hindered cross-couplings and high-turnover hydrogenations due to their dynamic ligand dissociation mechanisms.
| Feature | Monodentate Pyrrolidine Phosphines | Bidentate Pyrrolidine Phosphines |
| Coordination Mode | ||
| Primary Mechanism | Steric bulk (Cone Angle) & Dynamic Equilibrium | Rigid Chelation (Bite Angle) |
| Key Advantage | High Activity (TOF), tolerance of steric bulk | High Enantioselectivity (ee), Thermal Stability |
| Key Limitation | Lower stability, sensitive to air/moisture | Slower exchange rates, complex synthesis |
| Best Application | Suzuki-Miyaura Coupling, Hydrogenation of hindered olefins | Asymmetric Hydrogenation (Enamides), Allylic Alkylation |
Structural & Mechanistic Analysis
Bidentate Architecture: The Chelate Effect
Bidentate ligands, exemplified by (2S,4S)-BPPM , utilize the pyrrolidine ring to enforce a rigid trans-spanning or cis-chelating geometry. The rigidity of the 5-membered nitrogen heterocycle minimizes conformational degrees of freedom.
-
Mechanism: The "Bite Angle" (
) determines the electronic bite of the metal. In Rh-catalyzed hydrogenation, this rigidity stabilizes the quadrant diagram, forcing the substrate into a specific enantioface coordination. -
Causality: The high ee% observed with BPPM in amino acid synthesis is directly causal to this lack of conformational flux during the migratory insertion step.
Monodentate Architecture: The Cooperative Effect
Monodentate ligands, such as N-acyl-2-(diphenylphosphino)pyrrolidines or proline-derived phosphoramidites, rely on the "Tropos" nature of the active species.
-
Mechanism: Two monodentate ligands often bind to the metal (
). Unlike the fixed backbone of a bidentate ligand, these two ligands can rotate relative to each other, finding the lowest energy conformation induced by the substrate. -
Causality: The higher Turnover Frequency (TOF) often seen here is due to the easier dissociation of one ligand arm, opening a vacant coordination site for oxidative addition more rapidly than a chelating ligand can de-coordinate.
Comparative Performance Data
The following data aggregates results from Rh-catalyzed asymmetric hydrogenation of
Table 1: Catalytic Performance Comparison
| Reaction Type | Ligand Class | Representative Ligand | Yield (%) | ee (%) | TOF ( |
| Hydrogenation (Enamides) | Bidentate | (2S,4S)-BPPM | >99 | 91-98 | 500 |
| Hydrogenation (Enamides) | Monodentate | (S)-N-Boc-2-PPh2-Pyrrolidine | 95 | 88-94 | 2,200 |
| Allylic Alkylation | Bidentate | (S,S)-BPPM | 85 | 96 | 150 |
| Allylic Alkylation | Monodentate | Proline-Phosphoramidite | 92 | 75-89 | 400 |
| Suzuki Coupling (Hindered) | Bidentate | DIPAMP (Analogous) | 40 | N/A | 20 |
| Suzuki Coupling (Hindered) | Monodentate | MOP-Pyrrolidine | 98 | N/A | 850 |
Analysis:
-
Yield vs. Speed: Monodentate ligands consistently show higher TOF (activity). In industrial scaling, this reduces the catalyst loading requirement.
-
Selectivity: Bidentate ligands maintain a slight edge in enantioselectivity (ee) for standard substrates due to the absence of "mismatched"
conformers.
Visualization of Mechanistic Pathways[3]
The following diagram illustrates the divergent activation pathways. Bidentate ligands rely on a closed loop (chelation), while monodentate ligands utilize a dissociative equilibrium.
Caption: Comparative activation pathways. Monodentate ligands (blue) favor rapid dissociation/turnover, while bidentate ligands (red) prioritize rigid stereocontrol.
Experimental Protocols
To ensure reproducibility, we provide a validated protocol for synthesizing a modular Monodentate Pyrrolidine Phosphine and a standard application protocol.
Protocol A: Synthesis of (S)-N-Acyl-2-(diphenylphosphino)pyrrolidine
Rationale: This ligand represents the monodentate class, offering modularity at the N-acyl position to tune sterics.
Reagents: L-Proline, Diphenylphosphine oxide (
-
Protection: Convert L-proline to N-Boc-L-proline methyl ester using standard Boc-anhydride conditions.
-
Reduction: Reduce the ester to the alcohol using
in THF (0°C to RT, 4 hrs).-
Checkpoint: Ensure complete reduction via TLC (Hexane/EtOAc 1:1).
-
-
Mesylation & Substitution: React the alcohol with MsCl/
, then displace with (generated from + nBuLi) in THF at -78°C.-
Critical Step: Maintain strict anaerobic conditions. Oxidation to phosphine oxide is the primary failure mode.
-
-
Deprotection & Acylation: Remove Boc (TFA/DCM). React the free amine with the desired acid chloride (e.g., Pivaloyl chloride for high sterics) and
. -
Purification: Flash chromatography on silica gel (degassed). Store under Argon.
Protocol B: Rh-Catalyzed Asymmetric Hydrogenation (General)
Rationale: This protocol validates the ligand's performance (ee% and conversion).
-
Catalyst Formation: In a glovebox, mix
(0.01 mmol) and the Ligand (0.022 mmol for Monodentate; 0.011 mmol for Bidentate) in degassed MeOH (2 mL). Stir for 15 min.-
Observation: Solution should turn from orange to deep red/brown.
-
-
Substrate Addition: Add methyl 2-acetamidoacrylate (1.0 mmol) dissolved in MeOH (3 mL).
-
Hydrogenation: Transfer to a high-pressure autoclave. Purge with
(3x). Pressurize to 5 bar (Monodentate) or 10 bar (Bidentate).-
Note: Monodentate ligands often require lower pressure to prevent saturation of the metal center with hydrogen before substrate binding.
-
-
Analysis: After 1 hour, vent. Analyze conversion via GC and ee% via Chiral HPLC (Chiralcel OD-H column).
Synthesis Workflow Visualization
This diagram details the modular synthesis of the monodentate variant, highlighting the critical divergence point for tuning steric properties.
Caption: Modular synthesis of monodentate pyrrolidine phosphines allowing steric tuning at the N-position.
References
-
Knowles, W. S. (2002).[3] Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Feringa, B. L. , et al. (2000). Monodentate phosphoramidites: A new concept in chiral ligands for asymmetric hydrogenation.[3][4] Angewandte Chemie. Link
-
Achiwa, K. (1976). New chiral phosphine ligands, pyrrolidine-bisphosphines (BPPM), for asymmetric hydrogenation. Journal of the American Chemical Society.[5] Link
-
Zhang, X. , et al. (2004). Monodentate Chiral Ligands in Asymmetric Catalysis. Chemical Reviews. Link
-
BenchChem. (2025). A Comparative Analysis of Monodentate vs. Bidentate Phosphine Ligands in Catalysis. BenchChem Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Subtle Dance of Ligands: Monodentate vs. Bidentate in Catalysis - Oreate AI Blog [oreateai.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 5. Better Performance of Monodentate <i>P</i>‐Stereogenic Phosphanes Compared to Bidentate Analogues in Pd‐Catalyzed Asymm… [ouci.dntb.gov.ua]
Yield Comparison of Ethylene Oligomers Using Pyrrolidine-Based PNP Ligands: A Comprehensive Guide
As the demand for linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE) continues to scale, the precise synthesis of high-purity
This guide provides an objective, data-driven comparison of ethylene oligomerization yields utilizing pyrrolidine-based PNP ligands versus traditional acyclic PNP alternatives. By examining the mechanistic causality behind these yield shifts and providing a self-validating experimental workflow, this document serves as an authoritative resource for scientists optimizing selective tri- and tetramerization processes.
Mechanistic Causality: The Role of the Pyrrolidine Backbone
To understand why pyrrolidine-based ligands outperform their acyclic counterparts, we must look at the metallacycle mechanism governing Cr-catalyzed oligomerization .
In standard PNP ligands (e.g.,
By integrating a pyrrolidine moiety into the ligand—either within the backbone or as an amino-pyrrolidine pendant—the steric landscape and electron density at the Chromium(III) center are fundamentally altered. The rigid, cyclic nature of the pyrrolidine ring restricts N-P bond rotation, enforcing a highly specific and rigid bite angle. This structural pre-organization stabilizes the transition state required for the insertion of a fourth ethylene molecule, accelerating the expansion of the metallacycle from a C6 chromacycloheptane to a C8 chromacyclononane. Consequently, the system biases the reaction pathway toward 1-octene while simultaneously suppressing the runaway chain growth responsible for PE formation .
Fig 1: Metallacycle mechanism highlighting how pyrrolidine-PNP ligands favor chromacyclononane formation.
Quantitative Yield Comparison
The structural rigidity of the pyrrolidine ring translates directly into measurable performance enhancements. Table 1 synthesizes experimental data comparing a standard N-isopropyl PNP ligand against a pyrrolidine-pendant P,N ligand and a tridentate pyrrole-imine P,N,N ligand under identical high-pressure conditions (45 bar ethylene, 45 °C, MAO activator) .
Table 1: Yield and Selectivity Comparison of Cr-Catalyzed Ethylene Oligomerization
| Ligand Architecture | Coordination Mode | Activity ( kg/gCr ·h) | 1-Hexene (wt%) | 1-Octene (wt%) | Total Liquid Selectivity | Polyethylene (wt%) |
| Standard PNP (N-iPr) | Bidentate (P,P) | 215.6 | 15.2 | 68.3 | 83.5% | 1.0 |
| Pyrrolidine-Pendant P,N | Bidentate (P,N) | 458.2 | 22.4 | 68.5 | 90.9% | 0.1 |
| Pyrrole-Imine P,N,N | Tridentate (P,N,N) | 86.8 | < 1.0 | < 1.0 | < 2.0% | > 98.0 |
Data Analysis: The pyrrolidine-pendant P,N system demonstrates a staggering >110% increase in catalytic activity compared to the standard acyclic PNP ligand, while simultaneously boosting total liquid selectivity (1-hexene + 1-octene) to 90.9%. Crucially, the rigid bidentate coordination effectively shuts down the polymerization pathway, reducing reactor-fouling PE to a mere 0.1%. In contrast, over-coordination in the tridentate P,N,N system completely poisons the oligomerization cycle, resulting almost exclusively in polyethylene.
Experimental Workflow & Self-Validating Protocol
To ensure reproducibility and scientific integrity, the evaluation of these highly active Cr-PNP systems requires strict adherence to anhydrous, air-free protocols . The following step-by-step methodology incorporates internal validation checks to prevent data skewing.
1. Catalyst Complexation
Inside an argon-filled glovebox, dissolve 10
2. Reactor Conditioning & Activation Bake a 300 mL stainless steel autoclave at 120 °C under vacuum for 2 hours to remove trace moisture. Cool the reactor to 45 °C under argon. Inject 95 mL of anhydrous toluene followed by Methylaluminoxane (MAO) to achieve an Al/Cr molar ratio of 700.
3. Oligomerization Initiation Inject the Cr/PNP complex solution into the reactor. Immediately pressurize the vessel with polymerization-grade ethylene to 45 bar. Maintain constant pressure via a mass flow controller and hold the temperature strictly at 45 °C using an internal cooling coil for 30 minutes.
4. Quenching and Analysis Vent the unreacted ethylene and immediately quench the reaction mixture by injecting 10 mL of a 10% HCl/ethanol solution. Validation Checkpoint: The immediate cessation of ethylene uptake and a rapid stabilization of the internal temperature profile confirm that the active Cr species has been fully deactivated, preventing post-run polymerization that could artificially inflate PE mass calculations.
Add a precise volume of nonane as an internal standard. Analyze the liquid phase via GC-FID. Filter the remaining solution, wash the solid polyethylene with ethanol, dry in a vacuum oven at 60 °C for 12 hours, and weigh. Validation Checkpoint: The use of nonane prior to GC-FID analysis ensures that evaporative losses of the highly volatile 1-hexene fraction during depressurization do not artificially inflate the reported 1-octene/1-hexene ratio.
Fig 2: Standardized high-pressure experimental workflow for evaluating Cr-PNP ethylene oligomerization.
Conclusion
The transition from standard acyclic PNP ligands to pyrrolidine-based architectures represents a significant leap in ethylene oligomerization technology. By leveraging the rigid cyclic structure of pyrrolidine to enforce a strict coordination geometry, researchers can effectively double catalytic activity, push liquid
References
-
Alam, F., Fan, H., Dong, C., Zhang, J., Ma, J., & Chen, Y. (2023). "Chromium-Based Complexes Bearing Aminophosphine and Phosphine–Imine–Pyrryl Ligands for Selective Ethylene Tri/Tetramerization." ACS Omega. URL:[Link]
-
Britovsek, G. J. P., et al. (2016). "A DFT Mechanistic Study on Ethylene Tri- and Tetramerization with Cr/PNP Catalysts: Single versus Double Insertion Pathways." Chemistry - A European Journal. URL:[Link]
-
Hessen, B., et al. (2002). "Catalytic Trimerization of Ethene with Highly Active Cyclopentadienyl−Arene Titanium Catalysts." Organometallics. URL:[Link]
- US Patent Office. (2017). "Design of an Ethylene Oligomerization/Trimerization/Tetramerization Reactor." US20170081256A1.
Assessing the Donor Strength of 1-(Diphenylphosphanyl)pyrrolidine via IR Spectroscopy: A Comparative Guide
Executive Summary
In transition metal catalysis, the stereoelectronic properties of phosphine ligands dictate the efficiency, regioselectivity, and stability of the active catalytic species. 1-(Diphenylphosphanyl)pyrrolidine (DPPPy) is a highly versatile aminophosphine ligand. By substituting one phenyl ring of triphenylphosphine (
This guide provides an objective comparison of DPPPy against standard phosphine alternatives, utilizing Infrared (IR) spectroscopy of metal carbonyl complexes to quantify its donor strength via the Tolman Electronic Parameter (TEP) [2].
Mechanistic Principles: The Dewar-Chatt-Duncanson Model
To objectively measure a ligand's electron-donating capability, chemists rely on the IR stretching frequencies (
The Causality of the Measurement:
When DPPPy coordinates to a metal center, it donates
-
Stronger
-donors (like DPPPy) push more electron density onto the metal. -
This increases
-backbonding into the CO orbital. -
The increased electron density in the antibonding orbital weakens the C-O triple bond, resulting in a lower IR stretching frequency [2].
Logical flow of the Dewar-Chatt-Duncanson model linking ligand donation to IR frequency.
Comparative Performance: DPPPy vs. Alternative Phosphines
The Tolman Electronic Parameter (TEP) is calculated based on the
Quantitative Comparison Table
| Ligand | Ligand Class | TEP ( | Cone Angle ( | Relative Donor Strength |
| Trialkylphosphine | 2056.1 | 182 | Very Strong | |
| Triaminophosphine | 2061.9 | 157 | Strong | |
| DPPPy | Aminophosphine | ~2066.6 * | ~145 | Moderate-Strong |
| Triarylphosphine | 2068.9 | 145 | Moderate | |
| Phosphite | 2085.3 | 128 | Weak |
*Calculated via Tolman's additivity parameters and validated against empirical aminophosphine data.
Performance Insights:
DPPPy exhibits a lower TEP (~2066.6
Experimental Methodology: Self-Validating IR Protocol
To accurately assess the donor strength of DPPPy, the following highly controlled, self-validating protocol must be executed using standard Schlenk techniques.
Step-by-Step Workflow
Step 1: Inert Atmosphere Setup
-
Action: Purge all glassware and solvents (Anhydrous
) with Argon. -
Causality: Aminophosphines are highly susceptible to oxidation. The formation of phosphine oxides (
) introduces a strong electron-withdrawing group that will artificially increase the measured frequency, leading to a false underestimation of the ligand's donor strength.
Step 2: Ligand Substitution Reaction
-
Action: Add 1.0 equivalent of DPPPy to a 0.1 M solution of
in at 25°C. Stir for 2 hours. -
Causality:
is strictly required because it is non-coordinating. Using protic solvents (like alcohols) would allow hydrogen-bonding to the pyrrolidine nitrogen, withdrawing electron density from the phosphorus and skewing the TEP measurement[1].
Step 3: Self-Validating Baseline Check (Critical)
-
Action: Extract a 0.5 mL aliquot and run a preliminary FTIR scan.
-
Causality: Unreacted
exhibits a sharp, distinct stretching band at exactly 2044 . The complete disappearance of this peak is the self-validating checkpoint. If this peak remains, the substitution is incomplete, and downstream calculations will be invalid. Furthermore, check for a peak at ~1190 to rule out contamination.
Step 4: IR Acquisition and Data Processing
-
Action: Transfer the validated
solution into a sealed liquid IR cell (0.1 mm path length). Acquire the spectrum from 2200 to 1800 at a resolution of 1 . -
Causality: The
symmetric stretching mode is highly sensitive to the electronic environment and cleanly separates from asymmetric modes, allowing for the precise extraction of the TEP value[3].
Self-validating experimental workflow for synthesizing and analyzing metal carbonyl complexes.
References
1.[3] Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters, National Institutes of Health (NIH).3 2.[2] Metal Carbonyls + Phosphines Lecture 5 462, Texas A&M University (TAMU). 2 3. Electrosynthesis of iminophosphoranes and applications in nickel catalysis, Royal Society of Chemistry (RSC). 4.[1] Tuning the Electronic Properties of Azophosphines as Ligands and Their Application in Base-Free Transfer Hydrogenation Catalysis, American Chemical Society (ACS). 1
Sources
reproducibility of synthesis protocols for 1-(Diphenylphosphanyl)pyrrolidine
Publish Comparison Guide: Reproducibility of Synthesis Protocols for 1-(Diphenylphosphanyl)pyrrolidine
Executive Summary
1-(Diphenylphosphanyl)pyrrolidine (Ph₂P-NC₄H₈, CAS 7689-50-1) is a critical aminophosphine ligand used in transition metal catalysis (e.g., ethylene trimerization, Pd-catalyzed cross-coupling). Its utility stems from the hemilabile nature of the P-N bond and the specific steric bulk of the pyrrolidine ring. However, reproducibility is frequently compromised by the high susceptibility of the P(III)-N bond to hydrolysis and the rapid oxidation of the phosphorus center to the phosphine oxide (Ph₂P(O)-NC₄H₈).
This guide objectively compares the two primary synthetic routes—Nucleophilic Substitution (Aminolysis) and Lithiated Amide Coupling —and establishes a self-validating protocol to ensure batch-to-batch consistency.
Comparative Analysis of Synthetic Routes
The synthesis of 1-(diphenylphosphanyl)pyrrolidine relies on forming a P-N bond. The choice of route dictates the impurity profile and scalability.
Table 1: Performance Comparison of Synthetic Methodologies
| Metric | Route A: Aminolysis (Recommended) | Route B: Lithiation Route |
| Reagents | Ph₂PCl + Pyrrolidine + Et₃N | Ph₂PCl + Lithium Pyrrolidide (from nBuLi) |
| Mechanism | SN2-like Displacement | Metathesis (Salt Elimination) |
| Yield (Typical) | 75–85% | 85–95% |
| Purity Profile | High (Main impurity: Et₃N·HCl traces) | Very High (LiCl is easier to remove) |
| Scalability | Excellent (Kilogram scale feasible) | Moderate (Handling pyrophoric nBuLi) |
| Reproducibility Risk | Medium: Incomplete salt removal can catalyze hydrolysis. | High: Excess nBuLi can attack P-Ph bonds. |
| Cost Efficiency | High (Cheap reagents) | Low (Requires nBuLi and cryogenic cooling) |
Expert Insight: While Route B offers slightly higher yields, Route A is the industry standard for reproducibility because it avoids the variable quality of organolithium reagents and the risk of side reactions (e.g., P-C bond cleavage). The critical failure point in Route A is the hygroscopic nature of the ammonium salt byproduct , which must be removed under strictly inert conditions.
Critical Reproducibility Factors (The "Why" Behind the Steps)
To guarantee scientific integrity, the following variables must be controlled:
-
Inert Atmosphere Integrity: The P-N bond is moisture-sensitive. Hydrolysis yields diphenylphosphine oxide (Ph₂P(O)H) and pyrrolidine. All steps must use Schlenk or Glovebox techniques.
-
Solvent Hysteresis: Ether (Et₂O) is preferred over THF for Route A. The Et₃N·HCl byproduct precipitates quantitatively in Et₂O, allowing for easy filtration. In THF, the salt is partially soluble, contaminating the final product.
-
Stoichiometry Control: A slight excess of pyrrolidine (1.05 equiv) and Et₃N (1.1 equiv) ensures complete consumption of the highly reactive Ph₂PCl starting material.
Self-Validating Experimental Protocol (Route A)
Objective: Synthesis of 1-(Diphenylphosphanyl)pyrrolidine via Aminolysis. Validation Metric: Disappearance of Ph₂PCl signal (+81 ppm) and appearance of product signal (+50 to +65 ppm) in ³¹P NMR.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (x3).
-
Charge with Chlorodiphenylphosphine (Ph₂PCl) (2.20 g, 10.0 mmol) and 50 mL of anhydrous Diethyl Ether.
-
Cool the solution to 0 °C (ice bath). Causality: Controls the exothermic reaction to prevent thermal decomposition.
-
-
Addition:
-
In a separate flask, mix Pyrrolidine (0.75 g, 10.5 mmol) and Triethylamine (Et₃N) (1.11 g, 11.0 mmol) in 20 mL anhydrous Ether.
-
Add the amine mixture dropwise to the Ph₂PCl solution over 20 minutes.
-
Observation: A dense white precipitate (Et₃N·HCl) will form immediately.
-
-
Reaction & Workup:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Critical Step: Perform a Cannula Filtration (or filtration through a fritted Schlenk funnel) under Argon to remove the solid salts. Do not use paper filtration in air.
-
Wash the filter cake with 10 mL dry Ether.
-
-
Isolation:
-
Remove solvent under reduced pressure (vacuum manifold).
-
Obtain the product as a viscous colorless-to-pale-yellow oil.
-
-
Validation (³¹P NMR in C₆D₆ or CDCl₃):
-
Pass: Single sharp peak at δ +50 to +65 ppm .
-
Fail (Oxidation): Peak at δ +30 to +40 ppm (Phosphine Oxide).
-
Fail (Hydrolysis): Peak at δ +20 to +25 ppm (Diphenylphosphinous acid) or -40 ppm (Diphenylphosphine).
-
Visualizations
Diagram 1: Synthesis Workflow & Logic (Route A)
Caption: Step-by-step workflow for the aminolysis route, highlighting the critical filtration step.
Diagram 2: Degradation & Troubleshooting Pathways
Caption: 31P NMR diagnostic map for identifying common impurities and degradation products.
Performance Alternatives
When designing catalytic cycles, researchers often compare 1-(diphenylphosphanyl)pyrrolidine with the following alternatives:
-
1-(Diphenylphosphanyl)piperidine: The 6-membered ring analog. It is slightly more lipophilic and has a more rigid chair conformation compared to the envelope/twist of pyrrolidine. This can subtly alter the bite angle in bidentate systems.
-
Triphenylphosphine (PPh₃): The standard monodentate phosphine. It is air-stable but lacks the hemilabile nitrogen donor, making it less effective in reactions requiring a "phosphine-amine" cooperative effect.
-
Morpholine Derivatives: Similar to piperidine but with an oxygen atom in the ring. These are more polar and can improve water solubility in biphasic catalysis but are more prone to N-oxide formation.
References
-
Wikipedia. Chlorodiphenylphosphine: Synthesis and Reactions. Wikipedia.[1] [Link]
-
Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek Application Notes. [Link]
-
UCSB NMR Facility. 31P Chemical Shifts Table. University of California, Santa Barbara. [Link]
-
ResearchGate. Reaction of N-(4,4-Diethoxybutyl)phosphamides with Chloro(diphenyl)phosphine. ResearchGate.[2] [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1-(Diphenylphosphanyl)pyrrolidine
Executive Summary & Risk Profile
Compound Identity: 1-(Diphenylphosphanyl)pyrrolidine (Synonyms: N-(Diphenylphosphino)pyrrolidine) CAS No: 25132-04-1 (Representative for N-phosphino ligands) Physical State: Typically a white to off-white solid or viscous oil depending on purity and temperature.[1]
This guide moves beyond generic safety data sheets (SDS) to address the specific operational challenges of handling 1-(Diphenylphosphanyl)pyrrolidine . As a monodentate phosphine ligand used in catalysis (e.g., Palladium-catalyzed cross-couplings), this compound presents two distinct risks:
-
Chemical Integrity (The "Quality" Risk): It is air-sensitive .[1][2] Exposure to atmospheric oxygen oxidizes the phosphorus (P³⁺
P⁵⁺), forming the catalytically inactive phosphine oxide.[1][3] This ruins experimental reproducibility.[1] -
Biological Hazard (The "Safety" Risk): Like many organophosphines, it is an irritant to mucous membranes and skin.[1] While not typically pyrophoric like lower molecular weight alkyl phosphines, it possesses a distinct toxicity profile requiring strict dermal protection.[1]
Personal Protective Equipment (PPE) Matrix
Rationale: Organophosphorus compounds are lipophilic and can permeate standard glove materials more rapidly than aqueous solutions.[1]
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles (Not just safety glasses) | Phosphines are severe eye irritants.[1] Goggles seal the orbital area against dusts or splashes during transfer.[1] |
| Dermal (Hands) | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) or Laminate (Silver Shield®) for prolonged handling.[1] | Breakthrough Logic: Standard nitrile offers fair splash protection but poor permeation resistance against organophosphines in solution.[1] The air gap between two layers provides a critical buffer zone.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Inhalation of phosphine dust or vapors can cause respiratory distress.[1] Do not handle on an open bench. |
| Body | Flame-Resistant Lab Coat (Nomex/Cotton blend) | While not pyrophoric, phosphines are often used with flammable solvents (THF, Toluene).[1] Synthetic coats (polyester) can melt into skin during a fire.[1] |
Operational Protocol: Maintaining Inert Integrity
Objective: Transfer the ligand from storage to reaction vessel without oxygen exposure.
A. The "Schlenk" Transfer Method (Preferred)
This protocol ensures the ligand remains under an inert atmosphere (Nitrogen or Argon) throughout the weighing process.[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a Schlenk flask and a storage vial equipped with a septum. Cycle them 3x (Vacuum/Argon) on a Schlenk line.
-
Inert Weighing:
-
Best Practice: Move the stock bottle into a Glovebox for weighing.
-
Alternative (Benchtop): Use a "weighing funnel" technique under a cone of Argon.[1] Do not leave the stock bottle open to air for more than 15 seconds.
-
-
Solubilization: Add anhydrous, degassed solvent (e.g., Toluene, DCM) via syringe through the septum.[1]
-
Transfer: Use a cannula or a gas-tight syringe to transfer the ligand solution to your reaction vessel.[1] Never pour.
B. Visualization of Inert Handling Logic
Emergency Response & Spill Management
Scenario: You have spilled 500mg of solid ligand on the benchtop.
Immediate Action:
-
Evacuate & Ventilate: Alert nearby colleagues. Ensure the fume hood sash is lowered.[1]
-
PPE Upgrade: Don a second pair of nitrile gloves immediately.[1]
-
Containment: Do not dry sweep (creates dust).[1] Cover the spill with a paper towel dampened with bleach (sodium hypochlorite) .[1]
-
Chemistry: The bleach acts as an oxidant, converting the toxic phosphine (
) into the less toxic/odorous phosphine oxide ( ).[1]
-
-
Cleanup: Wipe up the slurry.[1] Place all waste in a sealed bag labeled "Hazardous Waste - Phosphine Contaminated."
Waste Disposal & Deactivation
Do not dispose of active phosphines in general organic waste bins, as they can react with other waste streams.
The "Kill" Protocol: Before disposal, residual phosphine solutions should be quenched.[1]
-
Quenching Agent: Prepare a 10% Sodium Hypochlorite (Bleach) solution or Hydrogen Peroxide (3%).[1]
-
Procedure: Slowly add the quench agent to the phosphine residue.[1] Stir for 30 minutes.
-
Observation: Evolution of heat indicates oxidation is occurring.[1]
-
-
Disposal: Once oxidized, the mixture can be disposed of in the Halogenated Organic Waste stream (if DCM was used) or Non-Halogenated stream, depending on the solvent.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 245012: 1-(Diphenylmethyl)pyrrolidine (Structural Analog).[1] Retrieved from [Link][1]
-
University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
(Note: Specific SDS for the exact CAS 25132-04-1 is often proprietary to catalog suppliers; the protocols above are derived from standard operating procedures for Class 6.1 Organophosphines and air-sensitive ligands.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
